Product packaging for Phaseollinisoflavan(Cat. No.:CAS No. 40323-57-7)

Phaseollinisoflavan

货号: B192081
CAS 编号: 40323-57-7
分子量: 324.4 g/mol
InChI 键: UUJBHSNXZMGYBT-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(-)-phaseollinisoflavan is a member of the class of hydroxyisoflavans that is (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene substituted by two methyl groups at positions 2' and 2' and hydroxy groups at positions 5' and 7 respectively. It has a role as a plant metabolite.
Phaseollinisoflavan has been reported in Phaseolus coccineus and Erythrina herbacea with data available.
an isoflavonoid phytoalexin synthesized in response to injury, from snap or French bean, Phaseolus vulgaris & soybean;  delays growth of Candida albicans;  structure in first source;  do not confuse with phaseolin (single L), a plant storage protein also produced by Phaseolus vulgaris; 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B192081 Phaseollinisoflavan CAS No. 40323-57-7

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

40323-57-7

分子式

C20H20O4

分子量

324.4 g/mol

IUPAC 名称

6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1

InChI 键

UUJBHSNXZMGYBT-ZDUSSCGKSA-N

手性 SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C

规范 SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C

其他CAS编号

40323-57-7

同义词

(-)-Phaseollinisoflavan;  (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol

产品来源

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Phaseollinisoflavan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of phaseollinisoflavan, a prenylated isoflavonoid of significant interest to the scientific community for its potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document outlines the primary plant sources, presents quantitative data, details experimental protocols for isolation and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Executive Summary

This compound, a phytoalexin with demonstrated antibacterial properties, is primarily found within the plant kingdom, specifically in the Fabaceae (legume) family. This guide identifies Phaseolus vulgaris (the common bean) and species of the Erythrina genus as principal natural reservoirs of this compound. Quantitative analysis reveals that the concentration of this compound can be significantly influenced by environmental stressors such as pathogen exposure and drought, indicating its role in plant defense mechanisms. This document provides a consolidated resource for the efficient extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological potential.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the legume family. The most well-documented sources are:

  • Phaseolus vulgaris (Common Bean): This is the most extensively studied source of this compound. The compound is produced in various parts of the plant, particularly in the hypocotyls and roots, as a defense response to fungal pathogens and abiotic stressors like drought.[1] Its production can be induced by the application of elicitors, which are molecules that trigger a defense response in the plant.

  • Erythrina species: Several species within the Erythrina genus, such as Erythrina poeppigiana, have been found to contain this compound and other structurally related isoflavonoids in their roots and bark.[2][3][4] These plants are a rich source of prenylated flavonoids, a class to which this compound belongs.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound in its natural sources can vary significantly depending on the plant species, tissue type, and environmental conditions. As a phytoalexin, its production is often induced in response to stress.

Table 1: Concentration of this compound in Phaseolus vulgaris (Common Bean) Tissues

Plant TissueTreatmentConcentration (µg/g fresh weight)Reference
Hypocotyls/RootsElicitor (1-oxo-indanoyl-l-isoleucyl methyl ester)~40(Increased accumulation of isoflavonoids in common bean (Phaseolus vulgaris L.) tissues treated with 1-oxo-indane-4-carboxylic acid derivatives - NIH)
RootsSevere Drought ConditionsIncreased accumulation noted (specific concentration not provided)(Phenylpropanoid Metabolism in Phaseolus vulgaris during Growth under Severe Drought - PMC - NIH)

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for isoflavonoid analysis.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from plant tissues, such as the roots of Phaseolus vulgaris or Erythrina poeppigiana.

dot

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., roots) B Homogenization (in Methanol) A->B C Filtration & Evaporation B->C D Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate) D->E Partitioning F Column Chromatography (Sephadex LH-20) E->F Chromatography G Fraction Collection F->G Elution H Preparative HPLC G->H Further Purification I Isolated this compound H->I

Caption: Workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., roots) is washed, freeze-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol (or another suitable organic solvent) at room temperature with agitation for 24-48 hours. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column to yield the pure compound.

Quantification of this compound by HPLC-DAD

This protocol details a validated method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

dot

HPLC_Quantification_Workflow A Plant Extract (or Purified Sample) B Filtration (0.45 µm filter) A->B C HPLC Injection B->C D C18 Reverse-Phase Column C->D E Gradient Elution (Water/Acetonitrile with Formic Acid) D->E F Diode-Array Detection (DAD) (λ = 280 nm) E->F G Chromatogram F->G H Peak Integration & Quantification (vs. Standard Curve) G->H

Caption: Workflow for the quantification of this compound by HPLC-DAD.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at a low percentage of B, increasing linearly to a high percentage of B over 30-40 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) monitoring at 280 nm.

  • Quantification: A standard curve is generated using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing the peak area to the standard curve.

Biosynthesis of this compound

This compound belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of a key isoflavone intermediate, which is then further modified.

dot

Phaseollinisoflavan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_specific This compound-Specific Steps A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Naringenin Chalcone C->D CHS E Naringenin (a flavanone) D->E CHI F Genistein (an isoflavone) E->F IFS G Prenylated Isoflavone Intermediate F->G Prenyltransferase H Reduction & Cyclization G->H Isoflavone Reductase-like enzymes I This compound H->I

References

The Discovery and Isolation of Phaseollinisoflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Natural Occurrence

Phaseollinisoflavan has been identified as a constituent of plants belonging to the Erythrina genus, with its presence specifically reported in the roots of Erythrina poeppigiana.[1] Isoflavonoids, including this compound, are a class of secondary metabolites that play a role in the plant's defense mechanisms against pathogens.

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound is its antibacterial effect, particularly against Gram-positive bacteria. Research has demonstrated its efficacy against Staphylococcus aureus, a significant human pathogen.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusNot Specified12.5 µg/mL[1]

Note: Further quantitative data on other biological activities and detailed spectroscopic data for this compound are not extensively available in the reviewed literature.

Experimental Protocols: Isolation and Purification

While the specific, original protocol for the isolation of this compound could not be retrieved, a generalized methodology for the extraction and purification of isoflavonoids from Erythrina species can be outlined based on established phytochemical techniques.

Plant Material Collection and Preparation
  • Collection: The roots of Erythrina poeppigiana are harvested.

  • Preparation: The collected plant material is washed, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of flavonoids due to their polarity, which allows for the efficient dissolution of these compounds.

  • Procedure: Maceration or Soxhlet extraction are common techniques. For maceration, the plant powder is soaked in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids are often found in the ethyl acetate or chloroform fractions.

  • Chromatography:

    • Column Chromatography: The active fraction is subjected to column chromatography over silica gel or Sephadex LH-20. A gradient elution system with increasing proportions of a more polar solvent (e.g., methanol in chloroform) is used to separate the different components.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the number and types of protons and their connectivity.

    • ¹³C-NMR: To determine the number and types of carbon atoms.

    • 2D-NMR (e.g., COSY, HMQC, HMBC): To establish the complete structural framework and stereochemistry of the molecule.

Note: The specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not detailed in the readily available literature.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the antibacterial activity of this compound have not been extensively studied. However, based on research on other flavonoids, several potential mechanisms can be proposed:

  • Disruption of Bacterial Cell Membranes: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

  • Inhibition of Bacterial Enzymes: They may inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.

  • Interference with Biofilm Formation: Some flavonoids have been shown to inhibit the formation of bacterial biofilms, which are crucial for bacterial survival and virulence.

While specific signaling pathways affected by this compound are not yet elucidated, flavonoids, in general, are known to modulate various cellular signaling pathways in mammalian cells, such as the PI3K/Akt and MAPK pathways. Further research is required to determine if and how this compound interacts with bacterial signaling cascades.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis A Dried, powdered roots of Erythrina poeppigiana B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel / Sephadex LH-20) D->E F Preparative HPLC E->F G Pure this compound F->G H Structural Elucidation (MS, NMR) G->H I Biological Activity Testing (e.g., MIC Assay) G->I

Caption: Generalized workflow for the isolation and characterization of this compound.

Postulated Antibacterial Mechanism

Antibacterial_Mechanism cluster_flavonoid This compound cluster_bacterium Bacterial Cell A This compound B Cell Membrane A->B Intercalation C DNA Gyrase A->C Inhibition D Biofilm Formation A->D Inhibition E Membrane Disruption B->E F Inhibition of DNA Replication C->F G Inhibition of Biofilm D->G H Bacterial Cell Death E->H F->H G->H

Caption: Postulated mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound from Erythrina poeppigiana presents a promising natural product with demonstrated antibacterial activity. This guide provides a foundational understanding of its discovery and a generalized approach to its isolation. However, significant research gaps remain. Future investigations should focus on:

  • Locating and documenting the original discovery and isolation research to provide a definitive experimental protocol.

  • Comprehensive spectroscopic characterization to establish a complete and publicly available dataset.

  • In-depth studies on its mechanism of action to elucidate the specific molecular targets and signaling pathways involved in its antibacterial effects.

  • Evaluation of its activity against a broader range of pathogenic microorganisms , including drug-resistant strains.

  • Preclinical studies to assess its safety and efficacy for potential therapeutic applications.

Addressing these areas will be crucial for fully realizing the potential of this compound as a lead compound in the development of new antimicrobial agents.

References

The Antibacterial Potential of Phaseollinisoflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavonoid, has demonstrated notable antibacterial properties against a range of bacterial species. This technical guide provides an in-depth analysis of its antibacterial activity, compiling available quantitative data, detailing experimental methodologies for its assessment, and visualizing its putative mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into alternative antimicrobial agents, with natural products being a promising source. Flavonoids, a class of secondary metabolites found in plants, are known for their diverse biological activities, including antibacterial effects. This compound, an isoflavonoid, has emerged as a compound of interest due to its inhibitory action against various pathogenic bacteria. This document synthesizes the current scientific knowledge on the antibacterial properties of this compound.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The available data are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus-12.5~37.3[1]
Xanthomonas spp.-Active-[2]
Achromobacter spp.-Active-[2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µM)Reference
Candida albicans-250[3]

Note: The activity against Xanthomonas and Achromobacter species has been reported, but specific MIC values were not provided in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine the MIC of compounds like this compound.

Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[4]

3.1.1. Materials

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth and solvent)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

3.1.2. Procedure

  • Preparation of Reagents: Prepare a stock solution of this compound at a high concentration. Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate using MHB to achieve a final volume of 100 µL per well. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing the bacterial suspension in MHB without any antimicrobial agent.

    • Negative Control: A well containing MHB and the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit bacterial growth.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action

The antibacterial mechanism of flavonoids, including isoflavonoids like this compound, is often multifaceted, targeting various cellular processes in bacteria.[5][6] While the precise signaling pathways for this compound are not yet fully elucidated, the primary proposed mechanisms based on studies of related flavonoids include disruption of the bacterial cell membrane and inhibition of essential enzymes.

Disruption of Bacterial Cell Membrane

One of the principal modes of action for many flavonoids is the disruption of the bacterial cell membrane's structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Proposed Mechanism: Bacterial Membrane Disruption by this compound This compound This compound MembraneInteraction Interaction with Lipid Bilayer This compound->MembraneInteraction 1. Adsorption &   Insertion BacterialMembrane Bacterial Cell Membrane Permeability Increased Membrane Permeability BacterialMembrane->Permeability MembraneInteraction->BacterialMembrane 2. Disruption of   Membrane Integrity Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed pathway of bacterial membrane disruption by this compound.

Inhibition of Bacterial Enzymes

Flavonoids have been shown to inhibit various essential bacterial enzymes, including those involved in DNA replication and cell wall synthesis. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and a validated target for antibiotics. Inhibition of this enzyme leads to the cessation of DNA synthesis and subsequent cell death.

G Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by this compound This compound This compound DNAGyrase Bacterial DNA Gyrase This compound->DNAGyrase Binds to Enzyme Inhibition Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables CellDivision Bacterial Cell Division DNA_Replication->CellDivision Leads to Inhibition->DNA_Replication Blocks

Caption: Putative inhibition of bacterial DNA gyrase by this compound.

Conclusion and Future Directions

This compound exhibits promising antibacterial activity against a variety of bacterial species. The data compiled in this guide highlight its potential as a lead compound for the development of new antimicrobial therapies. However, further research is imperative to fully characterize its antibacterial spectrum and to elucidate its precise mechanisms of action. Future studies should focus on:

  • Comprehensive MIC testing: Evaluating the activity of this compound against a broader panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of action studies: Employing advanced techniques such as transcriptomics, proteomics, and molecular modeling to identify the specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy and toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of the antibacterial properties of this compound will be instrumental in harnessing its potential to combat the growing challenge of antibiotic resistance.

References

An In-depth Technical Guide on Phaseollinisoflavan: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan, has garnered scientific interest due to its notable biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside an exploration of its potential interactions with key cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₂₀H₂₀O₄, is classified as a pterocarpan, a subclass of isoflavonoids. Its IUPAC name is 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol[1]. The chemical structure of this compound is characterized by a tetracyclic ring system, which forms the core of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.

PropertyValueSource
Molecular Weight 324.4 g/mol PubChem[1]
Molecular Formula C₂₀H₂₀O₄PubChem[1]
XLogP3-AA 4.9PubChem
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 324.136159 g/mol PubChem[1]
Monoisotopic Mass 324.136159 g/mol PubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]
Heavy Atom Count 24PubChem[1]
Formal Charge 0PubChem[1]
Complexity 569PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 1PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]
Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete, publicly available dataset for this compound is not readily accessible, this section outlines the expected spectral characteristics based on its isoflavan structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Salient Features
¹H-NMR Aromatic protons in the range of δ 6.0-8.0 ppm. Methylene and methine protons of the dihydropyran ring would appear at characteristic shifts. Signals for the dimethyl group on the chromene ring would be present.
¹³C-NMR Characteristic signals for aromatic carbons, as well as carbons of the pyran and chromene rings. The carbonyl carbon (C-4) signal is a key identifier for flavonoids.
Mass Spectrometry (MS) The molecular ion peak [M]+ at m/z 324. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, providing information on the substitution patterns of the A and B rings.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH) stretching, aromatic C-H stretching, C=C aromatic stretching, and C-O ether linkages.

Biological Activities

This compound has been primarily investigated for its antibacterial properties. It has demonstrated significant inhibitory activity against various plant-pathogenic and saprophytic bacteria.

Antibacterial Activity

This compound has been shown to strongly inhibit the growth of bacteria from the Achromobacter and Xanthomonas species. This makes it a compound of interest for potential applications in agriculture as a natural bactericide.

Table 3: Antibacterial Activity of this compound

Bacterial SpeciesActivityReference
Achromobacter spp.Strong inhibition[2]
Xanthomonas spp.Strong inhibition[2]

Experimental Protocols

This section provides generalized protocols for the isolation of this compound from natural sources and for the assessment of its antibacterial activity. These protocols are based on standard methodologies used for flavonoid research and may require optimization for specific applications.

Isolation of this compound from Erythrina species

The following is a general workflow for the isolation of isoflavonoids, including this compound, from the plant genus Erythrina.

G start Plant Material (e.g., Erythrina poeppigiana bark) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, butanol) filtration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 Ethyl Acetate Fraction chromatography2 Preparative HPLC chromatography1->chromatography2 characterization Spectroscopic Analysis (NMR, MS, IR) chromatography2->characterization end Pure this compound characterization->end

Figure 1: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: Dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids like this compound are often found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to further separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable solvent system to obtain pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacteria.

G start Prepare this compound Stock Solution dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation reading Read Absorbance or Observe Visually incubation->reading end Determine MIC reading->end

Figure 2: Workflow for MIC determination.

Protocol Details:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Xanthomonas sp.) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Signaling Pathway Interactions

While direct experimental evidence for the interaction of this compound with specific signaling pathways is currently lacking, the broader class of flavonoids is known to modulate several key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been shown to both activate and inhibit different components of the MAPK pathway, depending on the specific flavonoid and cell type.

G Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response This compound This compound (Potential Modulator) This compound->Raf Inhibition? This compound->MEK Inhibition?

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and cell survival. Many flavonoids have been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

G cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Gene_Transcription This compound This compound (Potential Inhibitor) This compound->IKK Inhibition?

Figure 4: Potential inhibition of the NF-κB signaling pathway by this compound.

Further research is required to elucidate the specific molecular targets of this compound and to confirm its effects on these and other signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. This technical guide has summarized the current knowledge of its chemical structure, properties, and biological functions. The provided experimental protocols offer a starting point for further investigation into its therapeutic potential.

Future research should focus on:

  • Obtaining detailed and validated spectroscopic data for this compound.

  • Elucidating the precise mechanism of its antibacterial action.

  • Investigating its effects on a broader range of microorganisms, including clinically relevant pathogens.

  • Exploring its potential to modulate key signaling pathways, such as the MAPK and NF-κB pathways, to understand its broader pharmacological effects.

  • Conducting in vivo studies to assess its efficacy and safety.

A deeper understanding of this compound's properties and mechanisms of action will be crucial for its potential development as a novel therapeutic agent or as a lead compound for the synthesis of new drugs.

References

Phaseollinisoflavan: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Phaseollinisoflavan is a naturally occurring isoflavonoid, a class of secondary metabolites found in plants, known for its role as a phytoalexin. While specific, in-depth mechanistic studies on this compound are limited, its classification as a flavonoid provides a strong framework for understanding its potential biological activities. This guide synthesizes the known functions of this compound with the well-documented mechanisms of the broader flavonoid class. It outlines potential signaling pathways, cellular targets, and pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This document serves as a foundational resource for researchers aiming to elucidate the precise molecular mechanisms of this compound, providing established experimental protocols and summarizing quantitative data from related compounds to guide future investigations.

Introduction to this compound

This compound is an isoflavonoid phytoalexin, a compound produced by plants in response to pathogen attacks or other stressors.[1][2] As a member of the flavonoid family, it shares a common phenylchromen-4-one scaffold, which is associated with a wide range of health benefits and biological activities.[3] The primary reported role of this compound is in plant defense, where it exhibits antimicrobial properties.[4][5] However, detailed investigations into its specific molecular targets and modulation of mammalian signaling pathways are not yet extensively documented.

This guide will therefore focus on the established biological activities of this compound and extrapolate its potential mechanisms of action based on the well-characterized activities of the flavonoid and isoflavonoid classes. These compounds are known to interact with a multitude of cellular targets, including kinases, transcription factors, and enzymes involved in inflammation and cell proliferation.[3][6]

Known and Potential Biological Activities

The most directly attributed activity of this compound is its antibacterial effect. Studies have shown it strongly inhibits the growth of bacteria such as Xanthomonas and Achromobacter species.[1][5] This aligns with its function as a phytoalexin in plants.

The proposed antimicrobial mechanisms for flavonoids are multifaceted and may include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids are capable of inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]

  • Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the bacterial cell membrane, altering its fluidity and permeability, which leads to the loss of essential ions and molecules.[7][9]

  • Inhibition of Energy Metabolism: The function of the cellular membrane in energy metabolism can also be targeted, disrupting the electron transport chain and ATP synthesis.[7][10]

Flavonoids are potent anti-inflammatory agents.[11] Their mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme production. While not yet demonstrated specifically for this compound, it is plausible that it acts through similar pathways.

  • Modulation of NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][12]

  • Inhibition of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also critical in the inflammatory response. Flavonoids have been shown to interfere with these pathways, reducing the production of inflammatory mediators.[2][6]

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can directly inhibit enzymes responsible for producing inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which reduces the synthesis of prostaglandins and leukotrienes.[2][13]

Many flavonoids have demonstrated anticancer properties through various mechanisms, suggesting a potential role for this compound in this area.[14][15]

  • Modulation of Cell Proliferation and Survival Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Flavonoids are known to inhibit this pathway at multiple points, leading to reduced cancer cell viability.[6][16]

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[15][17]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints, by affecting the levels and activity of cyclins and cyclin-dependent kinases (CDKs).[17][18]

Data Presentation: Quantitative Activity of Representative Flavonoids

While specific quantitative data for this compound is scarce, the following table summarizes the inhibitory concentrations (IC50) for other well-studied flavonoids against key molecular targets. This provides a benchmark for the potential potency of related compounds.

FlavonoidTargetSystem/AssayIC50 Value
QuercetinPI3K (Phosphoinositide 3-kinase)In vitro kinase assay2.4 - 5.4 µM
ApigeninCOX-2 (Cyclooxygenase-2)LPS-stimulated RAW 264.7 cells13.5 µM
GenisteinAkt (Protein Kinase B)In vitro kinase assay~7.0 µM
LuteolinJNK2 (c-Jun N-terminal kinase 2)In vitro kinase assay5.8 µM
MyricetinMEK1 (MAPK/ERK Kinase 1)In vitro kinase assay2.9 µM
KaempferolIKKβ (IκB kinase β)In vitro kinase assay~10 µM

Note: The values presented are compiled from various studies and serve as examples of flavonoid activity. Actual values may vary depending on the specific experimental conditions.

Visualizing Potential Mechanisms of Action

The following diagrams, rendered using DOT language, illustrate the key signaling pathways that flavonoids are known to modulate. These represent potential mechanisms through which this compound may exert its biological effects.

NF_kB_Pathway Potential Inhibition of NF-kB Pathway by this compound cluster_nucleus LPS LPS/ TNF-α TLR4 TLR4/ TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB p-IκBα NFkB NF-κB IkB->NFkB Releases NFkB_IkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Genes Induces Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt cell survival pathway.

Antimicrobial_Workflow Workflow for Investigating Antimicrobial Mechanism Start This compound + Target Bacterium MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Mechanism Investigate Mechanism of Action MIC->Mechanism Membrane Membrane Permeability Assay (e.g., Propidium Iodide Uptake) Mechanism->Membrane DNA DNA Gyrase Inhibition Assay Mechanism->DNA Metabolism Metabolic Activity Assay (e.g., ATP Bioluminescence) Mechanism->Metabolism ResultMembrane Membrane Disruption Membrane->ResultMembrane ResultDNA Inhibition of DNA Replication DNA->ResultDNA ResultMetabolism Inhibition of Energy Metabolism Metabolism->ResultMetabolism

Caption: Experimental workflow for antimicrobial mechanism analysis.

Experimental Protocols

The following protocols are standard methodologies that can be employed to investigate the potential mechanisms of action of this compound.

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α)) for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to the stimulated control to determine the percent inhibition.

Objective: To measure the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., Akt, PI3K).

Methodology:

  • Reagents: Obtain purified, recombinant active kinase, its specific substrate peptide, and ATP. Use a kinase assay kit (e.g., ADP-Glo™ or similar) that measures kinase activity by quantifying the amount of ADP produced.

  • Reaction Setup: In a 96-well plate, combine the kinase and this compound at various concentrations in kinase buffer. Allow to incubate for 10-20 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the substrate peptide and ATP mixture to each well. Incubate for the recommended time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the kit manufacturer's protocol. This reagent converts the ADP produced into a luminescent or fluorescent signal.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Plot the percent kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Objective: To assess whether this compound disrupts the integrity of the bacterial cytoplasmic membrane.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

  • Cell Preparation: Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of ~0.5.

  • Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at its MIC, 2x MIC, and 4x MIC. Include a positive control (e.g., a membrane-disrupting peptide like melittin) and a negative control (vehicle, e.g., DMSO).

  • Dye Addition: Add the fluorescent dye propidium iodide (PI) to each well at a final concentration of ~10 µM. PI is membrane-impermeable and only fluoresces upon binding to DNA, thus indicating a compromised membrane.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for PI (e.g., ~535/617 nm). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the presence of this compound compared to the negative control indicates membrane permeabilization.

Conclusion and Future Directions

This compound is a phytoalexin with established antibacterial activity. Based on its classification as an isoflavonoid, it holds significant potential as a multi-target agent with anti-inflammatory and anticancer properties. The likely mechanisms involve the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt. The true therapeutic potential and precise mechanisms of action can only be confirmed through rigorous experimental validation. Future research should focus on utilizing the protocols outlined herein to systematically investigate its effects on these pathways, identify its direct molecular targets, and quantify its potency. Such studies are essential for transitioning this natural compound from a botanical curiosity to a potential lead for drug development.

References

The Basic Pharmacology of Phaseollinisoflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a prenylated isoflavan found in various leguminous plants, has demonstrated notable biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing the available data on its mechanism of action, and potential pharmacokinetic properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Introduction

This compound is a member of the isoflavonoid class of phytochemicals, characterized by a 3-phenylchroman skeleton with a prenyl group substitution.[1] This structural feature is believed to contribute significantly to its bioactivity.[1][2] Isoflavonoids, in general, are recognized for their diverse pharmacological effects, and this compound has emerged as a compound of interest due to its potent antimicrobial properties.[3][4] This guide will synthesize the current understanding of this compound's pharmacology, with a focus on its antibacterial effects.

Antibacterial Activity

This compound has demonstrated significant inhibitory activity against a range of bacteria, most notably Gram-positive and some Gram-negative species.[3][4]

Quantitative Data

The antibacterial efficacy of this compound has been quantified in several studies. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data and other quantitative measures of its antibacterial activity.

Bacterial SpeciesStrainMIC (µg/mL)Other Quantitative DataReference
Staphylococcus aureus (MRSA)13 strains125 (for a related new isoflavonoid from the same plant source)Viable cell number reduced by ~1/10,000 after 4h incubation[5]
Xanthomonas spp.Multiple isolatesNot specified in MICStrongly inhibited[3][4]
Achromobacter spp.Multiple isolatesNot specified in MICStrongly inhibited[3][4]

Note: Specific MIC values for this compound are limited in the publicly available literature. The data for MRSA pertains to a novel isoflavonoid isolated from the same plant, Erythrina poeppigiana, and is included as a relevant proxy.

Mechanism of Action

The precise mechanism of antibacterial action for this compound is not fully elucidated. However, research on this compound and structurally related prenylated isoflavonoids suggests a multi-faceted mechanism primarily targeting bacterial cell integrity and metabolic processes.[5][6]

Disruption of Bacterial Cell Membrane

A primary proposed mechanism for prenylated isoflavonoids is the disruption of the bacterial cytoplasmic membrane.[6][7] The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to:

  • Increased membrane permeability.[1]

  • Loss of cellular contents.

  • Dissipation of the membrane potential.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer This compound This compound Membrane_Insertion Insertion into Lipid Bilayer This compound->Membrane_Insertion Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Loss_of_Potential Loss of Membrane Potential Membrane_Disruption->Loss_of_Potential Cell_Death Bacterial Cell Death Permeability_Increase->Cell_Death Leakage->Cell_Death Loss_of_Potential->Cell_Death

Inhibition of Macromolecular Synthesis

Studies on isoflavonoids isolated from Erythrina poeppigiana, the same plant source as some this compound isolates, suggest an alternative or complementary mechanism involving the inhibition of essential biosynthetic pathways.[5] A new isoflavonoid from this plant was found to completely inhibit the incorporation of radiolabeled thymidine, uridine, and leucine into MRSA cells at a concentration of 12.5 µg/mL.[5] This indicates a potent inhibition of DNA, RNA, and protein synthesis, respectively. While glucose incorporation was also inhibited, it was not as complete, suggesting a more targeted effect on macromolecular synthesis.[5]

G cluster_synthesis Macromolecular Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Synthesis DNA_Synthesis Bactericidal_Effect Bactericidal Effect DNA_Synthesis->Bactericidal_Effect RNA_Synthesis RNA_Synthesis RNA_Synthesis->Bactericidal_Effect Protein_Synthesis Protein_Synthesis Protein_Synthesis->Bactericidal_Effect Inhibition->DNA_Synthesis Inhibition->RNA_Synthesis Inhibition->Protein_Synthesis

Experimental Protocols

Detailed experimental protocols for the assessment of antibacterial activity are crucial for the standardized evaluation of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (standardized to 0.5 McFarland, then diluted)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., a known antibiotic)

  • Negative control (MHB with solvent)

  • Resazurin or other growth indicator (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed. The addition of a growth indicator can aid in visualization.

G Start Start Prepare_Dilutions Prepare serial dilutions of this compound Start->Prepare_Dilutions Add_Inoculum Add standardized bacterial inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate plate (18-24h) Add_Inoculum->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not currently available in the literature. However, general pharmacokinetic properties of isoflavones can provide some insight into the expected absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption: Isoflavones are generally absorbed from the gastrointestinal tract. Prenylation, as seen in this compound, can increase lipophilicity, which may enhance absorption.

  • Distribution: Isoflavones are distributed to various tissues.

  • Metabolism: They undergo significant metabolism, primarily in the liver, through processes like glucuronidation and sulfation.

  • Excretion: Metabolites are primarily excreted in the urine.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity, particularly against Gram-positive bacteria like MRSA, and Gram-negative bacteria such as Xanthomonas and Achromobacter. Its likely mechanism of action involves the disruption of the bacterial cell membrane and/or the inhibition of essential macromolecular synthesis pathways. While specific pharmacokinetic data for this compound is lacking, the general profile of isoflavonoids suggests it is likely absorbed and metabolized in the body. Further research is warranted to fully elucidate its pharmacological profile, including more extensive MIC testing against a broader range of pathogens, detailed mechanistic studies, and comprehensive pharmacokinetic and toxicological evaluations to determine its full therapeutic potential.

References

Phaseollinisoflavan: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan, has demonstrated notable therapeutic potential, particularly in the domain of antimicrobial activity. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antimicrobial, potential anticancer, and anti-inflammatory applications. This whitepaper collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. While specific data for this compound in anticancer and anti-inflammatory contexts are limited, this guide draws upon established knowledge of structurally similar isoflavonoids to provide a framework for future investigation.

Introduction

This compound is a member of the isoflavonoid class of polyphenolic compounds, which are secondary metabolites found in various plants, particularly in the family Fabaceae. These compounds are known for their diverse biological activities. This whitepaper will delve into the known therapeutic potential of this compound and provide a technical guide for its further scientific exploration.

Antimicrobial Properties of this compound

This compound has exhibited significant antibacterial activity against a range of pathogenic bacteria. This section summarizes the quantitative data and outlines the experimental protocols for assessing its antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been quantified against several bacterial species. The available data is presented in Table 1.

Bacterial SpeciesMeasurementValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)12.5 µg/mL[1][2]
Xanthomonas spp.ActivityStrong Inhibition[3][4]
Achromobacter spp.ActivityStrong Inhibition[3][4]

Table 1: Summary of Quantitative Antimicrobial Data for this compound

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against bacterial strains can be determined using the broth microdilution method. This is a standard laboratory procedure for assessing the potency of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control (broth with bacteria, no compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Preparation of Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the sterile broth to achieve a range of desired concentrations.

  • Inoculation: The bacterial suspension is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) and added to each well containing the compound dilutions and the positive control well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result A This compound Stock D Serial Dilution A->D Add & Dilute B Bacterial Culture E Inoculation B->E Add Standardized Inoculum C 96-Well Plate with Broth C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Broth Microdilution Workflow for MIC Determination.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, the broader class of isoflavonoids has been extensively studied for its potential in cancer therapy. Isoflavonoids are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6][7]

Potential Mechanisms of Action

Based on studies of related isoflavonoids, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[7] Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Potential Inhibition

Potential Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).

Materials:

  • This compound stock solution

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT reagent is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Effects

Isoflavonoids are recognized for their anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[8][9] While direct evidence for this compound is not yet available, its structural similarity to other anti-inflammatory isoflavonoids suggests it may possess similar activities.

Potential Mechanisms of Action

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Isoflavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[8][9]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Potential Inhibition

Potential Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

The effect of this compound on the production of pro-inflammatory cytokines can be assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the levels of TNF-α and IL-6 secreted by macrophages in response to an inflammatory stimulus, with and without treatment with this compound.

Materials:

  • This compound stock solution

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Cell culture medium and plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Macrophages are cultured and treated with various concentrations of this compound for a short pre-incubation period.

  • Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and incubated for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.

  • ELISA: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions. This typically involves the binding of the cytokine to a capture antibody, followed by detection with a labeled secondary antibody.

  • Data Analysis: The cytokine concentrations in the treated samples are compared to those in the LPS-stimulated control to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an antimicrobial agent, with documented activity against clinically relevant bacteria. While its anticancer and anti-inflammatory properties are yet to be specifically elucidated, the established activities of related isoflavonoids provide a strong rationale for further investigation. Future research should focus on:

  • Expanding the Antimicrobial Profile: Determining the MICs of this compound against a broader range of pathogenic bacteria and fungi.

  • Investigating Anticancer Efficacy: Performing cytotoxicity assays (e.g., MTT) on a panel of human cancer cell lines to determine IC50 values.

  • Elucidating Anti-inflammatory Mechanisms: Quantifying the inhibitory effects of this compound on the production of pro-inflammatory cytokines and its impact on the NF-κB signaling pathway.

  • In Vivo Studies: Progressing to in vivo animal models to assess the efficacy and safety of this compound for the identified therapeutic applications.

This technical guide provides a foundational resource for the continued exploration of this compound as a promising natural therapeutic agent. The provided protocols and pathway diagrams offer a starting point for designing and interpreting future experiments.

References

Phaseollinisoflavan and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan is a naturally occurring isoflavan, a type of isoflavonoid, found predominantly in leguminous plants. Isoflavonoids, including this compound, are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile
  • Chemical Name: (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene-5',7-diol, 2',2'-dimethyl-

  • Molecular Formula: C₂₀H₂₀O₄

  • Molecular Weight: 324.37 g/mol

  • Structure:

    • This compound possesses a core structure consisting of two chromene rings linked together. Key features include two hydroxyl groups and two methyl groups attached to the chromene backbone.

Natural Sources and Isolation

This compound and its related derivatives are primarily isolated from plants of the Leguminosae (Fabaceae) family, particularly from the genus Erythrina and Phaseolus. Notable sources include Erythrina poeppigiana, Erythrina variegata, and Phaseolus coccineus.[1]

General Isolation Protocol from Erythrina Species

The following is a generalized experimental protocol for the isolation of this compound from the bark of Erythrina species, based on common chromatographic techniques.

Objective: To isolate and purify this compound from Erythrina bark.

Materials:

  • Dried and powdered bark of Erythrina sp.

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with n-hexane, dichloromethane, and ethyl acetate.

    • Concentrate each fraction using a rotary evaporator. The isoflavonoids are typically concentrated in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography (Silica Gel):

    • Subject the dichloromethane or ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Gel Filtration Chromatography (Sephadex LH-20):

    • Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fractions to pTLC using a suitable solvent system (e.g., n-hexane:ethyl acetate) or preparative HPLC with a C18 column and a methanol-water gradient.

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.

Synthesis of this compound and its Derivatives

The total synthesis of this compound and its derivatives can be achieved through various established methods for flavonoid synthesis. A plausible synthetic approach involves the construction of the chromene rings and subsequent coupling.

Generalized Synthetic Strategy

A common strategy for synthesizing the isoflavan core involves the reduction of a corresponding isoflavone. The isoflavone itself can be synthesized through methods like the Suzuki-Miyaura coupling or reactions involving chalcone intermediates.

Experimental Workflow for a Potential Synthetic Route:

G A Starting Materials (e.g., Resorcinol derivative, Phenylacetic acid derivative) B Synthesis of Deoxybenzoin A->B Friedel-Crafts Acylation C Cyclization to Isoflavone B->C Ring-closing reaction D Reduction to Isoflavanone C->D Catalytic Hydrogenation E Further Reduction to Isoflavan (this compound core) D->E e.g., NaBH4 reduction F Purification and Characterization E->F

Caption: A potential synthetic workflow for this compound.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities, with antibacterial and anticancer properties being the most studied.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacterial strains. The following table summarizes the available quantitative data for this compound and related isoflavonoids.

Compound/ExtractOrganismMIC (µg/mL)Reference
Isoflavonoid from E. poeppigianaStaphylococcus aureus12.5[2]
Glabridin (structurally similar isoflavan)Staphylococcus aureus3.12-6.25[3]
Hispaglabridin A (structurally similar isoflavan)Staphylococcus aureus1.56-3.12[3]
Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
GenisteinPC-3 (Prostate)15.5[4]
GenisteinMCF-7 (Breast)18.2[4]
DaidzeinPC-3 (Prostate)>100[4]
DaidzeinMCF-7 (Breast)>100[4]
Biochanin APC-3 (Prostate)20.1[4]
Biochanin AMCF-7 (Breast)25.4[4]

Signaling Pathways

Due to a lack of specific studies on this compound, the following sections describe the signaling pathways commonly modulated by the broader class of flavonoids, which likely share mechanistic similarities.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[5][6] Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Flavonoids:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK Inhibition Flavonoids->NFkB_n Inhibition of Translocation

Caption: Flavonoid-mediated inhibition of the NF-κB pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[7] Flavonoids have been shown to modulate this pathway, which can contribute to their anticancer and anti-inflammatory effects.

Simplified MAPK/ERK Signaling Pathway and Potential Modulation by Flavonoids:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., AP-1) ERK_n->TF Activation Genes Gene Expression (Proliferation, Survival) TF->Genes Flavonoids Flavonoids (e.g., this compound) Flavonoids->Raf Inhibition Flavonoids->MEK Inhibition

Caption: Flavonoid-mediated modulation of the MAPK/ERK pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with potential therapeutic applications. Their demonstrated antibacterial and likely anticancer activities warrant further investigation. Future research should focus on:

  • Isolation and Synthesis of Derivatives: The development of efficient methods for the isolation and synthesis of a wider range of this compound derivatives will be crucial for comprehensive structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: There is a clear need for more extensive quantitative data (MIC and IC₅₀ values) for this compound and its derivatives against a broader panel of bacterial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic potential and for rational drug design.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its derivatives as potential leads for the development of new therapeutic agents.

References

Physicochemical Characteristics of Phaseollinisoflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan phytoalexin, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its chemical identity, physical properties, and spectroscopic data. Detailed experimental protocols for its isolation and characterization, based on established methods for related compounds, are presented. Furthermore, this guide illustrates the potential mechanisms of action, including antibacterial signaling pathways, to support further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol, is classified as a hydroxyisoflavan. It is a plant metabolite found in species such as the scarlet runner bean (Phaseolus coccineus) and has been reported in Phaseolus vulgaris (French bean) and soybean as a phytoalexin synthesized in response to injury.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₂₀H₂₀O₄[1]
Molecular Weight 324.4 g/mol
CAS Number 40323-57-7[2]
Synonyms Phaseolinisoflavan, Phaseollin (isoflavan)

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 449.8 ± 45.0 °C (Predicted)[2]
Solubility Data not available. Generally, isoflavones are sparingly soluble in water and more soluble in organic solvents.
Melting Point Data not available.

Spectroscopic Data

2.1. UV-Visible Spectroscopy

Isoflavones typically exhibit two main absorption bands in their UV-Vis spectra. Band I, in the range of 310-330 nm, is associated with the B-ring, while Band II, between 245-295 nm, corresponds to the A-ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups present in its structure.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of flavonoids. Although specific assignments for this compound are not detailed in recent literature, general chemical shift ranges for isoflavone skeletons are established.

2.4. Mass Spectrometry (MS)

Mass spectrometry of flavonoids provides valuable information on their molecular weight and fragmentation patterns, aiding in structural identification.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in recent literature, a general methodology can be adapted from protocols for isolating flavonoids from Phaseolus vulgaris.

3.1. General Isolation and Purification Workflow

The following workflow represents a typical procedure for the isolation of isoflavonoids from plant material.

G A Plant Material (e.g., Phaseolus vulgaris leaves) B Extraction with Aqueous Solvent A->B C Sephadex LH-20 Column Chromatography B->C D Fraction Collection C->D E Preparative HPLC D->E F Pure this compound E->F

Caption: General workflow for the isolation and purification of flavonoids.

Methodology:

  • Extraction: The plant material is extracted with an aqueous solvent to obtain a crude extract.

  • Column Chromatography: The crude extract is subjected to Sephadex LH-20 column chromatography to separate compounds based on their size and polarity.

  • Fraction Collection: Eluted fractions are collected and monitored for the presence of the target compound.

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase, such as a gradient of acetonitrile and 0.05% trifluoroacetic acid.[1]

  • Characterization: The purified compound is then characterized using spectroscopic methods (NMR, MS, UV-Vis, IR).

Biological Activity and Signaling Pathways

This compound has been reported to possess antibacterial activity, strongly inhibiting the growth of Xanthomonas and Achromobacter species. The precise molecular mechanisms are not fully elucidated for this compound specifically, but the general antibacterial mechanisms of flavonoids are well-studied and likely apply.

Flavonoids can exert their antibacterial effects through various mechanisms, including:

  • Disruption of the Cytoplasmic Membrane: Flavonoids can alter the fluidity and permeability of the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial respiratory chain and ATP synthesis.[3]

G cluster_flavonoid This compound cluster_bacterium Bacterial Cell Flavonoid Flavonoid Membrane Cytoplasmic Membrane Flavonoid->Membrane Disruption DNA DNA Gyrase Flavonoid->DNA Inhibition Energy Energy Metabolism (ATP Synthesis) Flavonoid->Energy Inhibition

Caption: Potential antibacterial mechanisms of action for this compound.

Recent research also suggests that flavonoids can modulate cellular signaling pathways in eukaryotic cells, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and inflammation. However, specific studies on the effects of this compound on these pathways are currently lacking.

Conclusion

This compound is an isoflavonoid with documented antibacterial properties. This guide has summarized its known physicochemical characteristics and provided a framework for its isolation and characterization based on established methods for related compounds. Further research is warranted to fully elucidate its spectroscopic properties, solubility, and specific mechanisms of action, including its potential interactions with cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this natural compound.

References

Methodological & Application

Application Notes & Protocols: Extraction of Phaseollinisoflavan from Erythrina poeppigiana Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrina poeppigiana, a flowering plant of the genus Erythrina, is a rich source of various secondary metabolites, including a diverse range of isoflavonoids.[1][2][3] These compounds, particularly those isolated from the roots and stem bark, have garnered significant interest due to their potential therapeutic applications, including estrogenic, antimalarial, and antibacterial activities.[4][5][6][7] Among the isoflavonoids, phaseollinisoflavan, previously isolated from other Erythrina species, is a target compound of interest for its potential biological activities.[5]

These application notes provide a detailed protocol for the extraction, isolation, and preliminary quantification of this compound from the roots of Erythrina poeppigiana. The methodologies are compiled from established procedures for isoflavonoid extraction from the Erythrina genus.[5]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh roots of Erythrina poeppigiana. Proper botanical identification is crucial. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Cleaning and Drying: Thoroughly wash the collected roots with tap water to remove soil and debris. Subsequently, rinse with distilled water. Air-dry the roots in the shade at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Pulverization: Once completely dry, grind the roots into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Isoflavonoids

This protocol employs a successive extraction method using solvents of increasing polarity to separate compounds based on their solubility.

  • Defatting:

    • Macerate the powdered root material (e.g., 1 kg) with n-hexane or petroleum ether (e.g., 3 L) for 48-72 hours at room temperature with occasional stirring. This step removes non-polar constituents like fats and waxes.

    • Filter the mixture and repeat the extraction process with fresh solvent two more times.

    • Discard the non-polar extract (or save for other analyses) and air-dry the plant residue.

  • Isoflavonoid Extraction:

    • Extract the defatted plant material with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (e.g., 3 L) for 48-72 hours at room temperature with occasional stirring. These solvents are effective for extracting isoflavonoids.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude dichloromethane or ethyl acetate extract.

    • Further extraction of the plant residue can be performed with methanol (MeOH) to isolate more polar compounds.[5]

Isolation of this compound by Column Chromatography
  • Column Preparation:

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) by dissolving the extract in a minimal amount of the extraction solvent and then adding the silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Purification:

    • Spot the collected fractions on TLC plates (silica gel 60 F₂₅₄).

    • Develop the TLC plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions that show similar TLC profiles, particularly those corresponding to the expected Rf value of this compound.

    • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Preliminary Quantification of Total Flavonoid Content

The following is a spectrophotometric method for the preliminary quantification of the total flavonoid content in the crude extract, which can be adapted for purified fractions.

  • Standard Preparation:

    • Prepare a stock solution of a standard flavonoid, such as quercetin or rutin (e.g., 1 mg/mL in methanol).

    • Prepare a series of dilutions to create a calibration curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation:

    • Prepare a stock solution of the crude extract (e.g., 1 mg/mL in methanol).

  • Assay Procedure (Aluminum Chloride Colorimetric Method):

    • To 1 mL of each standard dilution and the sample solution, add 4 mL of distilled water.

    • Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution.

    • After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution.

    • After another 6 minutes, add 2 mL of 1 M sodium hydroxide (NaOH) solution.

    • Immediately bring the total volume to 10 mL with distilled water and mix well.

    • Measure the absorbance at 510 nm against a blank (containing all reagents except the sample/standard).

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to generate a calibration curve.

    • Determine the concentration of flavonoids in the sample from the calibration curve.

    • Express the total flavonoid content as mg of quercetin equivalents (QE) per gram of dry extract.

Data Presentation

Table 1: Extraction Yield from Erythrina poeppigiana Roots

Extraction StepSolvent UsedDry Weight of Plant Material (g)Volume of Solvent (L)Yield of Crude Extract (g)Percentage Yield (%)
Defattingn-Hexane10003 x 3--
ExtractionDichloromethane-3 x 3Data to be filledData to be filled
ExtractionEthyl Acetate-3 x 3Data to be filledData to be filled
ExtractionMethanol-3 x 3Data to be filledData to be filled

Table 2: Total Flavonoid Content of Crude Extracts

Crude ExtractConcentration (mg/mL)Absorbance at 510 nmTotal Flavonoid Content (mg QE/g extract)
Dichloromethane1Data to be filledData to be filled
Ethyl Acetate1Data to be filledData to be filled
Methanol1Data to be filledData to be filled

Visualizations

Experimental Workflow

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Successive Extraction cluster_isolation Isolation and Purification cluster_analysis Analysis P1 Collection of E. poeppigiana Roots P2 Washing and Drying P1->P2 P3 Pulverization P2->P3 E1 Defatting with n-Hexane P3->E1 Powdered Roots E2 Extraction with Dichloromethane/Ethyl Acetate E1->E2 E3 Extraction with Methanol E2->E3 I1 Silica Gel Column Chromatography E2->I1 Crude Extract A1 Preliminary Quantification (Spectrophotometry) E2->A1 Crude Extract I2 TLC Monitoring of Fractions I1->I2 I3 Fraction Pooling I2->I3 I4 Further Purification (e.g., Prep-HPLC) I3->I4 A2 Structural Elucidation (NMR, MS) I4->A2 Pure this compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway

Extracts of Erythrina poeppigiana have demonstrated estrogenic activity through the transactivation of Estrogen Receptor Alpha (ERα).[4][8] Isoflavonoids, such as this compound, are phytoestrogens that can mimic the action of estradiol.

Estrogenic_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa Estrogen Receptor α (ERα) Dimer ERα Dimer ERa->Dimer Dimerization HSP Heat Shock Proteins ERa_HSP ERα-HSP Complex ERa_HSP->ERa HSP Dissociation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Dimer_translocation Nuclear Translocation Gene Target Gene Transcription ERE->Gene Initiation Ligand This compound (Ligand) Ligand->ERa Binding

Caption: Estrogenic signaling pathway of this compound via ERα.

References

Application Notes and Protocols for the Purification of Phaseollinisoflavan Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the purification of phaseollinisoflavan, a naturally occurring isoflavan with known antibacterial properties. The protocols are based on established methods for the isolation of similar isoflavonoids from natural sources, primarily legumes of the Phaseolus and Erythrina genera.

Introduction

This compound (C₂₀H₂₀O₄, Molar Mass: 324.4 g/mol ) is a pterocarpan-derived isoflavonoid found in various leguminous plants, including Phaseolus coccineus and Erythrina herbacea.[1] It has demonstrated significant antibacterial activity, inhibiting the growth of bacteria such as Achromobacter and Xanthomonas species.[2] The purification of this compound is a critical step for its further investigation in drug discovery and development. Column chromatography is a principal technique for the isolation and purification of this and other flavonoids from complex plant extracts.

This document outlines a multi-step purification strategy involving extraction, silica gel chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Data

A summary of the known physicochemical properties of this compound is presented below. Understanding these properties is crucial for the design of an effective purification protocol.

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₄PubChem
Molar Mass324.4 g/mol PubChem
ClassIsoflavanPubChem
Chromatographic StepStationary PhasePurity Achieved (for similar flavonoids)Recovery Yield (for similar flavonoids)
Macroporous Resin ChromatographyAB-8 Resin~58%~85%
High-Speed Counter-Current ChromatographyTwo-phase solvent system>98%Not Reported
Preparative HPLCC18>98%Not Reported

Experimental Protocols

The following is a generalized multi-step protocol for the purification of this compound from a plant source such as Phaseolus vulgaris or a related species.

Extraction of Crude Plant Material
  • Preparation of Plant Material: Air-dry the relevant plant parts (e.g., leaves, roots, or stems) and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the extract. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

Purification by Silica Gel Column Chromatography

This step aims to separate compounds based on their polarity.

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TTC). Combine fractions with similar TLC profiles. The fractions containing the target compound, this compound, are then concentrated.

Purification by Sephadex LH-20 Column Chromatography

This step separates compounds based on molecular size and polarity.

  • Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol or a chloroform:methanol mixture) and pack it into a column.

  • Sample Application: Dissolve the partially purified fraction from the silica gel column in a small volume of the mobile phase and load it onto the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with the same mobile phase used for packing (e.g., 100% methanol or a 1:1 v/v chloroform:methanol mixture).[3]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound. Combine and concentrate the relevant fractions.

Final Purification by Preparative HPLC

Preparative HPLC is employed for the final purification to achieve high purity.

  • Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the preparative HPLC system. Elute with a suitable gradient program to separate the target compound from any remaining impurities.

  • Fraction Collection and Purity Analysis: Collect the peak corresponding to this compound. Analyze the purity of the collected fraction using analytical HPLC with a photodiode array (PDA) detector.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualizations

Experimental Workflow

Purification_Workflow Start Plant Material (e.g., Phaseolus vulgaris) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Grinding Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Extraction->Partitioning Concentration Silica_Gel Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Partitioning->Silica_Gel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Column Chromatography (Methanol or Chloroform:Methanol) Silica_Gel->Sephadex Enriched Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Sephadex->Prep_HPLC Further Enriched Fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Purified Fraction

Caption: A generalized workflow for the purification of this compound.

Proposed Antibacterial Signaling Pathway

The antibacterial mechanism of many isoflavonoids involves the inhibition of essential bacterial enzymes. The following diagram illustrates a proposed pathway for the action of this compound on a bacterial cell.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Topoisomerase DNA Topoisomerase I/II DNA->Topoisomerase Relaxation/Unwinding Replication DNA Replication & Transcription Topoisomerase->Replication Cell_Division Cell Division Inhibition Replication->Cell_Division This compound This compound This compound->Topoisomerase Inhibition

Caption: Proposed antibacterial mechanism of this compound.

Conclusion

The purification of this compound from natural sources can be effectively achieved through a combination of extraction and multi-step column chromatography. The protocol provided here is a representative guideline and may require optimization depending on the specific plant material and the desired scale of purification. The antibacterial properties of this compound make it a compound of significant interest for further research and development in the pharmaceutical industry.

References

Application Notes and Protocols: NMR Spectroscopy for the Structure Elucidation of Phaseollinisoflavan and Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan, a member of the isoflavonoid class of natural products, has garnered interest for its potential biological activities, including its role as a phytoalexin with antimicrobial properties. The precise determination of its chemical structure is paramount for understanding its mechanism of action and for guiding any synthetic or semi-synthetic efforts in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structure elucidation of such natural products.[1][2] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound and related isoflavonoids.

Due to the limited availability of published, fully assigned NMR data for this compound, this application note will utilize the structurally related and well-characterized isoflavonoid, Medicarpin , as a representative example to illustrate the principles and protocols of structure elucidation by NMR. The methodologies described herein are directly applicable to the analysis of this compound.

Principle of NMR-Based Structure Elucidation

The core principle of structure elucidation by NMR spectroscopy lies in the precise measurement of the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. These properties, chemical shifts (δ) and coupling constants (J), are highly sensitive to the local electronic environment of each nucleus. By systematically analyzing these parameters through a suite of NMR experiments, it is possible to piece together the molecular skeleton and define the stereochemistry of the compound.

Key NMR experiments for the structure elucidation of isoflavonoids include:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and provides insights into their hybridization and chemical environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation.

Data Presentation: Representative NMR Data for Medicarpin

The following tables summarize the ¹H and ¹³C NMR spectral data for Medicarpin, a pterocarpan isoflavonoid structurally related to this compound. This data serves as an example of how to present NMR assignments for structural characterization.

Table 1: ¹H NMR Spectroscopic Data for Medicarpin (in DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
17.25d8.4
26.44dd8.4, 2.4
3-OH9.35s-
46.38d2.4
6ax3.55t10.8
6eq4.20dd10.8, 4.8
6a3.65m-
76.55d8.4
86.40dd8.4, 2.4
9-OCH₃3.72s-
107.15d2.4
11a5.45d6.8

Table 2: ¹³C NMR Spectroscopic Data for Medicarpin (in DMSO-d₆)

PositionChemical Shift (δ) ppmCarbon Type
1113.2CH
2106.3CH
3160.7C
4103.5CH
4a161.2C
666.5CH₂
6a39.9CH
6b119.8C
7109.8CH
8106.7CH
9161.5C
1097.1CH
10a157.0C
11a78.8CH
9-OCH₃55.1CH₃

Experimental Protocols

Sample Preparation
  • Isolation and Purification: The isoflavonoid of interest (e.g., this compound) should be isolated from its natural source or synthesized and purified to >95% purity as determined by HPLC or LC-MS.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key.

  • Filtration and Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are provided as a general guide for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Similar to ¹³C NMR, but with a smaller number of scans (e.g., 256-1024).

  • COSY:

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Delay: Optimized for J = 8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

  • Phase Correction: Manually phase correct all spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

  • Interpretation:

    • ¹H and ¹³C/DEPT: Assign proton and carbon signals based on chemical shifts, multiplicities, and DEPT information.

    • COSY: Build proton-proton spin systems.

    • HSQC: Link protons to their directly attached carbons.

    • HMBC: Connect the spin systems and quaternary carbons to build the molecular skeleton.

    • NOESY: Confirm stereochemical relationships.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an isoflavonoid like this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C, DEPT) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Transfer->NMR_2D Processing Data Processing (FT, Phasing, Referencing) NMR_1D->Processing NMR_2D->Processing Assignment_1D 1D Spectral Assignment Processing->Assignment_1D Assignment_2D 2D Correlation Analysis Assignment_1D->Assignment_2D Structure_Proposal Propose Structure Assignment_2D->Structure_Proposal Verification Verify with NOESY & Literature Structure_Proposal->Verification

Figure 1. Experimental workflow for isoflavonoid structure elucidation by NMR.
Proposed Antibacterial Mechanism of Action of Isoflavonoids

Isoflavonoids, including likely this compound, exhibit antibacterial activity through a multi-targeted approach. A key mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. Additionally, these compounds can disrupt the integrity of the bacterial cell membrane.

antibacterial_mechanism cluster_isoflavonoid Isoflavonoid (e.g., this compound) cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect Isoflavonoid Isoflavonoid Membrane Cell Membrane Disruption Isoflavonoid->Membrane DNA_Gyrase DNA Gyrase Inhibition Isoflavonoid->DNA_Gyrase Topoisomerase Topoisomerase IV Inhibition Isoflavonoid->Topoisomerase Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block Topoisomerase->DNA_Replication_Block DNA_Replication_Block->Cell_Death

Figure 2. Proposed antibacterial mechanism of isoflavonoids.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound and other isoflavonoids. A systematic approach employing a combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leading to the definitive determination of the molecular structure. The protocols and representative data provided in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery to confidently characterize these and other complex organic molecules. Understanding the precise chemical structure is the foundational step for further exploring the biological activities and therapeutic potential of these valuable natural compounds.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan, a prenylated isoflavonoid, has demonstrated notable antibacterial properties, making it a compound of interest for the development of new antimicrobial agents. Isoflavonoids are a class of flavonoids recognized for their diverse biological activities, including their role in plant defense mechanisms against pathogens.[1] This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, specifically through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it summarizes available quantitative data and presents a generalized schematic of the potential antibacterial mechanisms of action for flavonoids.

Data Presentation

The antibacterial activity of this compound and a related isoflavonoid has been quantified against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial Strain(s)MIC ValueReference
This compoundXanthomonas and Achromobacter speciesStrong Inhibition (Specific MIC not detailed)[1]
An isoflavonoid from Erythrina poeppigianaThirteen strains of Staphylococcus aureus12.5 µg/mL[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Positive control (e.g., Gentamicin)

  • Negative control (MHB alone)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can be confirmed by reading the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Visualization of Potential Mechanisms

While the specific signaling pathways for this compound's antibacterial activity are not yet fully elucidated, the general mechanisms for flavonoids are understood to involve multiple cellular targets. The following diagram illustrates these potential pathways. Flavonoids are known to disrupt the bacterial cell membrane, inhibit essential enzymes like DNA gyrase (a topoisomerase) involved in DNA replication, and interfere with cellular energy metabolism.[2][3][4]

Potential Antibacterial Mechanisms of Flavonoids cluster_flavonoid This compound (Flavonoid) cluster_bacterium Bacterial Cell This compound This compound CellMembrane Cell Membrane Disruption This compound->CellMembrane Interacts with DNAGyrase DNA Gyrase Inhibition This compound->DNAGyrase Inhibits EnergyMetabolism Energy Metabolism Inhibition This compound->EnergyMetabolism Interferes with IncreasedPermeability Increased Permeability CellMembrane->IncreasedPermeability DNAReplication DNA Replication Block DNAGyrase->DNAReplication ATPSynthesis Reduced ATP Synthesis EnergyMetabolism->ATPSynthesis BacterialDeath Bacterial Death IncreasedPermeability->BacterialDeath DNAReplication->BacterialDeath ATPSynthesis->BacterialDeath

Caption: Generalized antibacterial mechanisms of flavonoids.

This workflow provides a comprehensive approach for researchers to systematically evaluate the antibacterial potential of this compound and contributes to the broader understanding of isoflavonoids as a promising class of antimicrobial compounds.

References

Application Notes and Protocols for Bioassay Development of Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phaseollinisoflavan is a naturally occurring isoflavan found in various plants.[1] As a member of the flavonoid family, it is anticipated to possess a range of biological activities. This document provides detailed protocols for developing and executing bioassays to investigate the antioxidant, anti-inflammatory, and antibacterial properties of this compound.

Physicochemical Properties (Data for related isoflavonoids)

Understanding the physicochemical properties of a compound is crucial for accurate bioassay development. While specific data for this compound is limited, the following information for related isoflavonoids can be used as a guideline.

Solubility: Flavonoids, including isoflavonoids, generally exhibit poor solubility in water.[2] They are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[3][4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability: The stability of isoflavonoids in solution can be influenced by factors such as temperature and pH. Studies on genistein and daidzein, two common isoflavonoids, have shown that their degradation is accelerated in alkaline environments and at elevated temperatures.[5][6] It is advisable to prepare fresh stock solutions of this compound for each experiment and store them at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Bioassay Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of a substance by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or quercetin, in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test solutions (this compound dilutions), positive control dilutions, or blank (solvent only) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, from the dose-response curve.

Data Presentation:

CompoundAntioxidant AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Structurally Similar Flavonoid (e.g., Luteolin)DPPH Radical Scavenging~5-15Ascorbic Acid~5-10
Structurally Similar Flavonoid (e.g., Quercetin)ABTS Radical Scavenging~2-8Trolox~3-7

Note: The IC50 values presented are typical ranges for structurally similar flavonoids and should be determined experimentally for this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (e.g., MTT assay):

    • Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells.

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

    • Perform an MTT assay to assess cell viability and determine the maximum non-cytotoxic concentration.

  • Nitric Oxide Inhibition Assay:

    • Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor like L-NAME + LPS).

    • After incubation, collect the cell culture supernatant.

  • Measurement of Nitrite (Griess Assay):

    • Mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for NO inhibition.

Data Presentation:

CompoundAnti-inflammatory AssayCell LineIC50 (µM)Reference CompoundIC50 (µM)
Structurally Similar Flavonoid (e.g., Luteolin)Nitric Oxide InhibitionRAW 264.7~15-30L-NAME~10-20
Structurally Similar Flavonoid (e.g., Apigenin)Nitric Oxide InhibitionRAW 264.7~20-40Dexamethasone~0.1-1

Note: The IC50 values presented are typical ranges for structurally similar flavonoids and should be determined experimentally for this compound.

Antibacterial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial strains, such as Xanthomonas and Achromobacter species, against which it has shown activity.[5][6]

Experimental Protocol:

  • Bacterial Strains and Culture Conditions:

    • Obtain the desired bacterial strains (e.g., Xanthomonas campestris, Achromobacter xylosoxidans).

    • Culture the bacteria in an appropriate broth medium (e.g., Nutrient Broth or Tryptic Soy Broth) overnight at the optimal temperature (e.g., 30°C).

  • Preparation of Inoculum:

    • Dilute the overnight bacterial culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL), which can be estimated by measuring the optical density at 600 nm (OD600).

  • Broth Microdilution Assay (96-well plate format):

    • Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well microplate. The final concentration range should be broad enough to determine the MIC (e.g., 0.5 to 256 µg/mL).

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, a viability indicator dye like resazurin can be added to aid in the determination of the MIC.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compoundXanthomonas spp.To be determinedKanamycin~5-20
This compoundAchromobacter spp.To be determinedCiprofloxacin~0.5-4
Related IsoflavonoidStaphylococcus aureus12.5Vancomycin~1-4

Note: The MIC values for this compound need to be experimentally determined. The reference antibiotic MICs are approximate and can vary between strains.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock (DMSO) Dilutions Serial Dilutions Compound->Dilutions Antioxidant DPPH Assay Dilutions->Antioxidant Add to DPPH solution Anti_inflammatory Nitric Oxide Assay (RAW 264.7 cells) Dilutions->Anti_inflammatory Treat cells Antibacterial Broth Microdilution (Xanthomonas, Achromobacter) Dilutions->Antibacterial Add to bacterial culture IC50_DPPH IC50 Calculation (DPPH) Antioxidant->IC50_DPPH Measure Absorbance IC50_NO IC50 Calculation (NO Inhibition) Anti_inflammatory->IC50_NO Griess Assay MIC MIC Determination Antibacterial->MIC Assess Growth

Caption: General experimental workflow for bioassays.

Representative Signaling Pathway: Flavonoid Inhibition of NF-κB

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway. The following diagram illustrates a simplified representation of how a flavonoid like this compound might inhibit this pathway.

nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_Genes Translocates & Activates Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: Flavonoid inhibition of the NF-κB pathway.

References

Phaseollinisoflavan: Applications in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phaseollinisoflavan is a naturally occurring isoflavonoid phytoalexin found in various leguminous plants. It exhibits significant biological activities, most notably its antibacterial properties. This has led to its investigation as a potential lead compound in drug discovery and as a target molecule in natural product synthesis. This document provides an overview of the application of this compound in natural product synthesis, focusing on its biosynthetic pathway and characterization. Due to the limited availability of a complete, published total synthesis protocol, this document will focus on the biosynthetic origins and spectroscopic data, which are crucial for researchers aiming to either isolate or synthesize this compound.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide variety of flavonoids and other secondary metabolites in plants.[1][2] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavonoid skeleton.

The key steps in the biosynthesis of the isoflavonoid scaffold, from which this compound is derived, are outlined below:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which deaminates phenylalanine to form trans-cinnamic acid.[2]

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2]

  • CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

  • Isomerization to Flavanone: Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[3]

  • Isoflavone Synthesis: The key step in the formation of the isoflavonoid backbone is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), which converts the flavanone (naringenin) into the isoflavone (genistein).

  • Further Modifications: The basic isoflavone skeleton then undergoes a series of modifications, including hydroxylation, methylation, and prenylation, catalyzed by various enzymes to yield a diverse array of isoflavonoids, including this compound. The specific enzymes involved in the final steps of this compound biosynthesis are not fully elucidated in the provided search results.

This compound Biosynthetic Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS This compound This compound Genistein->this compound Tailoring Enzymes (e.g., Prenyltransferases)

Figure 1. Simplified biosynthetic pathway of this compound.

Experimental Protocols

While a detailed, step-by-step protocol for the total synthesis of this compound is not available in the current literature search, the general approaches to flavonoid and isoflavonoid synthesis can provide a foundational methodology for researchers.

General Strategy for Isoflavonoid Synthesis:

A common strategy for the synthesis of isoflavones involves the construction of a deoxybenzoin intermediate, followed by cyclization to form the chromone ring.

General Isoflavonoid Synthesis Workflow Start Starting Materials (Phenol & Phenylacetic acid derivatives) Deoxybenzoin Deoxybenzoin Synthesis Start->Deoxybenzoin Cyclization Cyclization to Isoflavone Deoxybenzoin->Cyclization Modifications Functional Group Modifications (e.g., Prenylation) Cyclization->Modifications Purification Purification (Chromatography) Modifications->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End This compound Characterization->End

Figure 2. General workflow for the chemical synthesis of isoflavonoids.

Protocol for Isolation and Structural Elucidation:

For researchers interested in obtaining this compound from natural sources, the following general protocol for isolation and structural elucidation is recommended.

1. Extraction:

  • Plant material (e.g., roots or stems of a known producing species) is dried and ground to a fine powder.

  • The powdered material is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

2. Chromatographic Separation:

  • The crude extracts are subjected to various chromatographic techniques to isolate individual compounds.

  • Column Chromatography: Typically using silica gel or Sephadex as the stationary phase and a gradient of solvents as the mobile phase.

  • Thin-Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the isolated compound.

3. Structural Elucidation:

  • The purified compound is subjected to spectroscopic analysis to determine its chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of the flavonoid chromophore.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization. Note: As a specific paper on the isolation and full characterization of this compound was not retrieved, this data is representative of isoflavonoids and should be confirmed with experimental data.

Table 1: ¹H NMR Spectroscopic Data (Representative)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9s-
H-5~7.8d~8.5
H-6~6.9dd~8.5, 2.0
H-8~6.8d~2.0
H-2'~7.3d~8.0
H-3'~6.8d~8.0
H-5'~6.8dd~8.0, 2.0
H-6'~7.2d~2.0
Prenyl-H1.5-5.0m-

Table 2: ¹³C NMR Spectroscopic Data (Representative)

CarbonChemical Shift (δ, ppm)
C-2~153
C-3~123
C-4~175
C-4a~118
C-5~127
C-6~115
C-7~162
C-8~102
C-8a~157
C-1'~124
C-2'~130
C-3'~115
C-4'~158
C-5'~116
C-6'~128
Prenyl-C20-135

Table 3: Mass Spectrometry Data (Representative)

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
ESICalculatedCalculated

Biological Activity and Applications

This compound is recognized for its potent antibacterial activity, particularly against Gram-positive bacteria.[2] This has prompted interest in its potential use as a scaffold for the development of new antibiotic agents. Its role as a phytoalexin suggests its involvement in plant defense mechanisms, making it a subject of interest in agricultural research for developing disease-resistant crops.

Signaling Pathway in Plant Defense (Hypothesized):

The production of phytoalexins like this compound is a key component of the plant's induced defense response to pathogen attack.

Plant Defense Signaling Pathogen Pathogen Attack (e.g., Fungi, Bacteria) Recognition Pathogen Recognition Pathogen->Recognition Signal_Transduction Signal Transduction Cascade (ROS, Phytohormones) Recognition->Signal_Transduction Gene_Activation Activation of Defense Genes (PAL, CHS, IFS, etc.) Signal_Transduction->Gene_Activation Biosynthesis Biosynthesis of Phytoalexins Gene_Activation->Biosynthesis Response This compound Accumulation -> Antibacterial Activity Biosynthesis->Response

Figure 3. Hypothesized signaling pathway for phytoalexin production.

Conclusion

References

Application Notes and Protocols: Assessing the Antioxidant Capacity of Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan, a member of the isoflavonoid class of polyphenols, is of growing interest in the scientific community due to its potential health benefits, including its antioxidant properties. Isoflavonoids are known to combat oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This document provides a comprehensive guide to the methodologies for assessing the antioxidant capacity of this compound, including detailed experimental protocols and data interpretation.

The antioxidant action of flavonoids, including isoflavonoids, can occur through several mechanisms[1][2]:

  • Direct scavenging of reactive oxygen species (ROS): These compounds can directly neutralize harmful free radicals.

  • Inhibition of ROS-forming enzymes: They can suppress the activity of enzymes like xanthine oxidase that are involved in the generation of free radicals.[2]

  • Chelation of transition metals: By binding to metal ions like iron and copper, they can prevent the initiation of free radical-generating reactions.

  • Upregulation of endogenous antioxidant defenses: Isoflavonoids can stimulate the cell's own antioxidant machinery, notably through the activation of the Nrf2-Keap1 signaling pathway.

Data Presentation: Antioxidant Capacity of Related Isoflavonoids

Direct quantitative antioxidant capacity data for this compound is limited in publicly available literature. However, data for structurally related isoflavonoids, such as phaseollin and 8-prenyldaidzein, provide valuable insights into its potential activity. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)
PhaseollinDPPH241.9Ascorbic Acid329.0
8-PrenyldaidzeinDPPH174.2Ascorbic Acid329.0

Note: Data for this compound is not currently available and requires experimental determination. The data for phaseollin, a structurally similar pterocarpan, is provided as a proxy.

Signaling Pathway: Isoflavonoid-Mediated Antioxidant Response

Isoflavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling cascade.

Isoflavonoid_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Isoflavonoid This compound (Isoflavonoid) Isoflavonoid->Keap1 Reacts with Cys residues Nrf2_c Nrf2 Keap1->Nrf2_c Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Nrf2_c->Cul3 Proteasome Proteasomal Degradation Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Isoflavonoid activation of the Nrf2 antioxidant pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of isoflavonoids can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes encoding antioxidant and detoxifying enzymes.

Experimental Workflow for Assessing Antioxidant Capacity

A generalized workflow for evaluating the antioxidant capacity of a compound like this compound is depicted below. This process involves a series of established in vitro assays to obtain a comprehensive antioxidant profile.

Antioxidant_Assay_Workflow cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Prepare this compound Stock Solution assays Perform Antioxidant Assays start->assays DPPH DPPH Assay (Radical Scavenging) assays->DPPH ABTS ABTS Assay (Radical Scavenging) assays->ABTS FRAP FRAP Assay (Reducing Power) assays->FRAP ORAC ORAC Assay (Peroxyl Radical Scavenging) assays->ORAC data_analysis Data Analysis DPPH->data_analysis ABTS->data_analysis FRAP->data_analysis ORAC->data_analysis results Summarize Results (IC50 / Trolox Equivalents) data_analysis->results end End: Comprehensive Antioxidant Profile results->end

Caption: General workflow for antioxidant capacity assessment.

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant capacity assays. It is recommended to perform multiple assays to obtain a comprehensive understanding of the antioxidant potential of this compound, as each assay has a different underlying mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay.

  • Data Expression: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of the color is proportional to the reducing power of the antioxidant.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. This reagent should be prepared fresh.

  • Sample preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as FeSO₄ or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • In a black 96-well plate, add 25 µL of the different concentrations of this compound or the positive control.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and the blank (buffer only).

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample.

    • Create a standard curve by plotting the net AUC of different concentrations of Trolox.

    • The ORAC value of the sample is expressed as micromoles of Trolox equivalents per liter or per gram of sample (µmol TE/L or µmol TE/g).

Conclusion

The assessment of this compound's antioxidant capacity requires a multi-assay approach to gain a comprehensive understanding of its mechanisms of action. While direct quantitative data for this compound is still emerging, the provided protocols for DPPH, ABTS, FRAP, and ORAC assays offer a robust framework for its evaluation. Furthermore, understanding its potential to modulate key cellular antioxidant pathways, such as the Nrf2-Keap1 system, is crucial for elucidating its full therapeutic potential. The methodologies and information presented in this document are intended to guide researchers in their investigation of this promising natural compound.

References

"Phaseollinisoflavan as a standard for phytochemical analysis"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phaseollinisoflavan is a naturally occurring isoflavan found in various plants, notably in species of Phaseolus and Erythrina. As a member of the flavonoid family, it exhibits a range of biological activities, with significant interest in its antibacterial properties. For researchers investigating the phytochemical composition of plant extracts or developing new therapeutic agents, having a well-characterized standard is crucial for accurate identification and quantification. This document provides detailed information and protocols for the use of this compound as a phytochemical standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₄--INVALID-LINK--
Molecular Weight 324.4 g/mol --INVALID-LINK--
Melting Point Not reported
Solubility Data not available in mg/mL or molarity. Generally, flavonoids show varying solubility in organic solvents like methanol, ethanol, acetonitrile, and DMSO.[1][2]
Stability Specific stability data for this compound is not readily available. As a flavonoid, it may be sensitive to light, high temperatures, and pH extremes.[3]

Spectroscopic Data for Characterization

Spectroscopic data is fundamental for confirming the identity and purity of a chemical standard. The following are expected spectral characteristics for this compound based on the general properties of flavonoids.

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For isoflavans, these bands are generally observed in the regions of 275-295 nm (Band II) and 300-330 nm (Band I).[4] The specific λmax for this compound needs to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (phenolic hydroxyl)
~2900C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic rings)
~1200-1000C-O stretching (ether and alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of flavonoids. While specific experimental data for this compound is not available in the searched literature, general chemical shift ranges for isoflavans can be referenced.[5][6]

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for the structural characterization of flavonoids. The fragmentation pattern provides valuable information about the molecule's structure. For isoflavans, common fragmentation involves cleavage of the C-ring.[7][8]

Experimental Protocols

Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in analytical assays.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Ultrasonic bath

Protocol:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the standard. Use an ultrasonic bath to aid dissolution if necessary.

  • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in an amber vial at -20°C to minimize degradation.

HPLC-UV Method for Quantification

Objective: To provide a general framework for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. A specific validated method is not available in the literature, so this protocol is based on general methods for flavonoids.[9][10][11]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis or PDA detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 25°C.
Detection Wavelength Based on the experimentally determined λmax of this compound (expected around 280 nm).

Protocol:

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare the sample to be analyzed by extracting the phytochemicals and dissolving the extract in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards and the sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Quantification of this compound

HPLC_Workflow prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal filter Filter all Solutions prep_cal->filter prep_sample Prepare Sample Solution prep_sample->filter hplc HPLC Analysis (C18, ACN/H2O gradient) filter->hplc detect UV Detection (at λmax) hplc->detect peak_id Identify Peak by Retention Time detect->peak_id cal_curve Construct Calibration Curve detect->cal_curve quant Quantify this compound in Sample peak_id->quant cal_curve->quant

Caption: Workflow for the quantification of this compound using HPLC-UV.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant antibacterial activity, particularly against Gram-negative bacteria such as Xanthomonas and Achromobacter species.[12][13]

Antibacterial Mechanism

The precise signaling pathway of this compound's antibacterial action is not fully elucidated. However, the general mechanisms of action for flavonoids against bacteria involve:

  • Disruption of the bacterial membrane: Flavonoids can intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular components.

  • Inhibition of nucleic acid synthesis: Some flavonoids can inhibit enzymes like DNA gyrase, which is essential for DNA replication.

  • Inhibition of energy metabolism: Flavonoids can interfere with the electron transport chain and ATP synthesis.

Proposed Antibacterial Signaling Pathway of Flavonoids

Antibacterial_Pathway This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Membrane Cell Membrane Disruption BacterialCell->Membrane Increased Permeability DNA_Gyrase DNA Gyrase Inhibition BacterialCell->DNA_Gyrase DNA Replication Block ETC Electron Transport Chain Inhibition BacterialCell->ETC ATP Synthesis Block Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase->Cell_Death ETC->Cell_Death

Caption: Proposed mechanisms of antibacterial action for flavonoids like this compound.

Conclusion

This compound serves as a valuable standard for the phytochemical analysis of plant extracts and in the research and development of new antibacterial agents. The provided protocols offer a framework for its use in analytical quantification. Further research is needed to fully characterize its physicochemical properties and elucidate its specific mechanism of action.

References

Application Notes and Protocols for LC-MS/MS Detection of Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the sensitive and specific detection of phaseollinisoflavan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in establishing robust analytical workflows for the quantification of this compound in various sample matrices, particularly from plant sources.

Introduction

This compound is a naturally occurring isoflavonoid, specifically a pterocarpan, found in various leguminous plants, such as those from the Erythrina and Phaseolus genera. Pterocarpans are recognized for their diverse biological activities, including antimicrobial and potential pharmacological properties. Accurate and sensitive quantification of this compound is crucial for phytochemical studies, natural product drug discovery, and quality control of herbal preparations. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of isoflavonoids, including this compound, from dried plant material.[1][2] The efficiency of the extraction may vary depending on the specific plant matrix and should be optimized accordingly.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots, stems)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-5) on the remaining plant pellet with another 1 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following LC parameters are based on methods developed for the separation of pterocarpans and related isoflavonoids and should provide a good starting point for the analysis of this compound.[3]

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Parameters

The following MS/MS parameters are proposed for the detection of this compound. These are based on the known molecular weight of this compound (C₂₀H₂₀O₄, MW: 324.37) and the common fragmentation patterns of pterocarpans.[4][5][6][7] It is highly recommended to optimize the collision energies and select the most abundant and specific product ions using a pure standard of this compound if available.

Table 2: Proposed MS/MS Parameters for this compound Detection (Positive Ion Mode)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Use
325.14189.09503025 (Optimize)Quantifier
325.14147.04503035 (Optimize)Qualifier
325.14131.05503040 (Optimize)Qualifier

Note: The precursor ion [M+H]⁺ for this compound (C₂₀H₂₀O₄) is expected at m/z 325.14. The proposed product ions are based on characteristic cleavages of the pterocarpan skeleton.

Data Presentation and Visualization

Quantitative Data Summary

For comparative studies, all quantitative data should be summarized in a clear and structured table.

Table 4: Example of a Quantitative Data Summary Table

Sample IDSample TypeReplicatePeak Area (Quantifier)Calculated Concentration (ng/mL)
Sample ALeaf Extract1150,00075.0
Sample ALeaf Extract2155,00077.5
Sample ALeaf Extract3148,00074.0
Sample BRoot Extract135,00017.5
Sample BRoot Extract237,00018.5
Sample BRoot Extract336,50018.3

Diagrams and Workflows

Experimental Workflow

The overall workflow for the detection and quantification of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material (Dried, Powdered) B Extraction (80% MeOH, Sonication) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F Filtration E->F G LC Separation (C18 Column) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound, leading to the proposed product ions for MRM analysis.

fragmentation_pathway cluster_fragments Major Product Ions parent This compound [M+H]⁺ m/z 325.14 frag1 Product Ion 1 m/z 189.09 parent->frag1 Quantifier frag2 Product Ion 2 m/z 147.04 parent->frag2 Qualifier frag3 Product Ion 3 m/z 131.05 parent->frag3 Qualifier

References

Application of Phaseollinisoflavan in Food Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan, a prenylated isoflavonoid, has demonstrated potential as a natural antimicrobial agent, making it a candidate for applications in food preservation.[1] As a member of the flavonoid family, it is anticipated to possess antioxidant properties that can further contribute to extending the shelf-life of food products by inhibiting oxidative degradation. The increasing consumer demand for natural preservatives renders this compound a compound of significant interest for the food industry.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a food preservative. While specific quantitative data for this compound against a wide range of foodborne pathogens and its antioxidant capacity are not extensively available in public literature, this guide offers standardized methodologies to determine these parameters. The protocols are based on established methods for assessing antimicrobial and antioxidant properties of flavonoids.

Mechanism of Action

The preservative effects of flavonoids like this compound are primarily attributed to two key mechanisms:

  • Antimicrobial Activity: Flavonoids can inhibit the growth of a wide range of microorganisms, including common foodborne pathogens.[2] The proposed mechanisms for this action include disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with energy metabolism.[2]

  • Antioxidant Activity: Flavonoids are potent antioxidants that can scavenge free radicals, which are major contributors to food spoilage, causing off-flavors, discoloration, and nutrient loss. This antioxidant capacity is primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

The potential dual action of this compound as both an antimicrobial and antioxidant agent makes it a versatile candidate for food preservation.

Quantitative Data Summary

Specific minimum inhibitory concentration (MIC) and antioxidant (e.g., IC50) values for this compound against a broad spectrum of foodborne pathogens are not extensively documented in the available scientific literature. However, studies on other prenylated isoflavonoids provide an indication of the potential efficacy. For instance, various prenylated (iso)flavonoids have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤ 25 μg/mL.[1]

To facilitate a direct comparison of this compound's efficacy, the following tables are provided to be populated with experimental data obtained using the protocols outlined in this document.

Table 1: Antimicrobial Activity of this compound against Common Foodborne Pathogens

Foodborne PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Listeria monocytogenesData to be determinedData to be determined
Salmonella entericaData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Staphylococcus aureusData to be determinedData to be determined
Campylobacter jejuniData to be determinedData to be determined
Aspergillus nigerData to be determinedData to be determined
Penicillium chrysogenumData to be determinedData to be determined

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging ActivityData to be determined
ABTS Radical Scavenging ActivityData to be determined

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antioxidant activities of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method, a widely accepted technique for determining the antimicrobial susceptibility of microorganisms.

Materials:

  • This compound

  • Pure cultures of test microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Staphylococcus aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for turbidity measurement)

  • Appropriate agar plates for MBC determination

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • Grow the test microorganisms in their respective broths to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the culture onto appropriate agar plates.

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable colonies compared to the initial inoculum.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution plate_prep Serial Dilutions in 96-well Plate stock->plate_prep Add to first well inoculation Inoculate Plate plate_prep->inoculation inoculum Microbial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubate (18-24h) inoculation->incubation mic Determine MIC (Visual/Spectrophotometer) incubation->mic plating Plate from Clear Wells for MBC mic->plating mbc Determine MBC (Colony Count) plating->mbc

Figure 1. Workflow for MIC and MBC Determination.

Protocol for Determining Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Sterile 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 517 nm

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of the various concentrations of this compound solutions to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_sol 0.1 mM DPPH Solution mixing Mix Sample and DPPH in Plate dpph_sol->mixing sample_sol This compound Dilutions sample_sol->mixing incubation Incubate in Dark (30 min) mixing->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculation Calculate % Scavenging absorbance->calculation ic50 Determine IC50 calculation->ic50

Figure 2. Workflow for DPPH Radical Scavenging Assay.

Application in Food Matrices

The efficacy of this compound as a food preservative should be evaluated in specific food systems. The following are general guidelines for its application.

Direct Addition to Food Products

This compound can be directly incorporated into liquid or semi-solid food products.

  • Protocol for Liquid Foods (e.g., Juices, Beverages):

    • Determine the desired final concentration of this compound based on MIC and sensory evaluation.

    • Prepare a stock solution of this compound in a food-grade solvent.

    • Add the stock solution to the liquid food product and mix thoroughly.

    • Store the product under typical conditions and monitor for microbial growth, color, flavor, and odor changes over time compared to a control sample without this compound.

  • Protocol for Semi-Solid Foods (e.g., Sauces, Purées):

    • Follow the same initial steps as for liquid foods.

    • Ensure uniform distribution of this compound throughout the product by using appropriate mixing techniques (e.g., high-shear mixing).

    • Conduct shelf-life studies as described above.

Application as a Surface Treatment

For solid foods, particularly fresh produce and meat, a surface treatment can be effective.

  • Protocol for Fresh Produce (e.g., Fruits, Vegetables):

    • Prepare an aqueous solution or a food-grade coating containing the desired concentration of this compound.

    • Wash and dry the produce.

    • Apply the this compound solution by dipping, spraying, or brushing.

    • Allow the produce to dry.

    • Store under refrigerated conditions and evaluate for signs of spoilage (e.g., microbial growth, browning, softening) over time.

  • Protocol for Meat and Poultry:

    • Prepare a marinade or a surface dip containing this compound.

    • Apply to the surface of the meat or poultry.

    • Package and store under refrigerated or frozen conditions.

    • Monitor microbial load (e.g., total viable count, specific pathogens) and oxidative changes (e.g., lipid oxidation) during storage.

Considerations for Application

  • Solubility: The solubility of this compound in aqueous food systems may be limited. The use of food-grade co-solvents or emulsifiers may be necessary to ensure its effective dispersion.

  • Stability: The stability of this compound under various food processing conditions (e.g., heat, pH, light) should be evaluated to ensure its continued efficacy.[3]

  • Sensory Impact: The potential impact of this compound on the taste, odor, and color of the food product must be assessed through sensory evaluation panels.

  • Regulatory Status: The regulatory status of this compound as a food additive must be considered in the target market.

  • Synergistic Effects: The potential for synergistic effects when this compound is used in combination with other natural or traditional preservatives should be investigated, as this could lead to enhanced efficacy and lower required concentrations.

Signaling Pathways and Logical Relationships

The antimicrobial and antioxidant activities of flavonoids are complex and involve multiple cellular targets and pathways. The following diagram illustrates a simplified representation of the potential mechanisms of action.

Flavonoid_Mechanism_of_Action cluster_antimicrobial Antimicrobial Action cluster_antioxidant Antioxidant Action phaseo_am This compound membrane Disruption of Cell Membrane Integrity phaseo_am->membrane nucleic_acid Inhibition of DNA and RNA Synthesis phaseo_am->nucleic_acid enzyme Inhibition of Cellular Enzymes phaseo_am->enzyme cell_death Microbial Cell Death membrane->cell_death nucleic_acid->cell_death enzyme->cell_death phaseo_ao This compound scavenging Radical Scavenging (H/e- donation) phaseo_ao->scavenging free_radicals Free Radicals (ROS/RNS) free_radicals->scavenging neutralized Neutralized Radicals scavenging->neutralized food_quality Improved Food Quality (Reduced Oxidation) scavenging->food_quality

Figure 3. Potential Mechanisms of this compound in Food Preservation.

Conclusion

This compound holds promise as a natural food preservative due to its expected antimicrobial and antioxidant properties. The protocols provided in this document offer a systematic approach to scientifically validate its efficacy and to determine the optimal conditions for its application in various food systems. Further research is warranted to generate specific quantitative data for this compound and to explore its full potential in enhancing food safety and extending shelf-life.

References

Application Notes and Protocols for Phaseollinisoflavan Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan, a member of the isoflavonoid family of polyphenolic compounds, has garnered scientific interest due to its potential therapeutic properties.[1][2] Like other flavonoids, it is a secondary metabolite found in various plants and is associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] These properties are often attributed to their ability to modulate cellular signaling pathways and mitigate oxidative stress.[6][7][8] This document provides a detailed experimental design to investigate the biological activities and mechanisms of action of this compound, offering comprehensive protocols for researchers in drug discovery and development.

General Laboratory Procedures

1.1. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C in light-protected aliquots. The final DMSO concentration in all experiments should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Culture Media and Buffers: All cell culture media, supplements, and buffers should be sterile and prepared according to standard protocols.

  • Bacterial Growth Media: Prepare and sterilize microbiological media such as Mueller-Hinton Broth (MHB) and Agar (MHA) for antimicrobial assays.

1.2. Cell Line Maintenance

  • Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and non-cancerous control cell lines (e.g., MCF-10A) in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Regularly subculture cells to maintain exponential growth.

Antimicrobial Activity Assessment

This section outlines the protocol to determine the antibacterial efficacy of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11]

Protocol:

  • Bacterial Inoculum Preparation:

    • Streak bacterial strains (e.g., Staphylococcus aureus, Xanthomonas campestris, Achromobacter xylosoxidans) on MHA plates and incubate overnight at 37°C.[1][2]

    • Inoculate a single colony into MHB and incubate until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.[11]

  • Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without this compound) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureusData
Xanthomonas campestrisData
Achromobacter xylosoxidansData

Anticancer Activity Evaluation

This section details the investigation of this compound's potential as an anticancer agent.

3.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and non-cancerous control cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
MCF-724Data
48Data
72Data
HCT-11624Data
48Data
72Data
MCF-10A24Data
48Data
72Data

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic and necrotic cells using flow cytometry.[6][14][15]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are early apoptotic.

    • Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

    • Annexin V-negative/PI-negative cells are viable.

Data Presentation:

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7ControlDataDataData
This compound (IC50)DataDataData
HCT-116ControlDataDataData
This compound (IC50)DataDataData

Anti-inflammatory Activity Assessment

This section describes the evaluation of this compound's anti-inflammatory properties.

4.1. NF-κB Activation Assay

The transcription factor NF-κB is a key regulator of inflammation.[16][17][18] This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3][19]

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation:

TreatmentLPS StimulationNuclear p65 Intensity (Arbitrary Units)
Control-Data
Control+Data
This compound (Conc. 1)+Data
This compound (Conc. 2)+Data
This compound (Conc. 3)+Data

Mechanism of Action: Signaling Pathway Analysis

Based on the initial findings, this section focuses on elucidating the molecular mechanisms of this compound.

5.1. Western Blot Analysis of MAPK and PI3K/Akt Pathways

The MAPK and PI3K/Akt signaling pathways are crucial in cell proliferation, survival, and apoptosis.[1][2][7][20]

Protocol:

  • Cell Lysis: Treat cancer cells with this compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-ERK/Total ERK Ratiop-Akt/Total Akt Ratiop-p38/Total p38 Ratio
ControlDataDataData
This compound (15 min)DataDataData
This compound (30 min)DataDataData
This compound (60 min)DataDataData

Visualizations

Experimental_Workflow cluster_screening Phase 1: Biological Activity Screening cluster_mechanism Phase 2: Mechanism of Action Antimicrobial Antimicrobial Activity (MIC Assay) Anticancer Anticancer Activity (Cell Viability, Apoptosis) Signaling Signaling Pathway Analysis (Western Blot) Anticancer->Signaling Anti_inflammatory Anti-inflammatory Activity (NF-κB Assay) This compound This compound This compound->Antimicrobial This compound->Anticancer This compound->Anti_inflammatory

Experimental workflow for this compound research.

Anticancer_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Inhibition? Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt Proliferation_Inhibition Proliferation Inhibition Akt->Proliferation_Inhibition Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest

Hypothesized anticancer signaling pathway of this compound.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Hypothesized anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

"optimizing Phaseollinisoflavan extraction yield from plant material"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Phaseollinisoflavan from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a prenylated isoflavan, a type of isoflavonoid known for its biological activities, including antibacterial and estrogenic effects.[1][2] Its primary known plant sources are legumes, particularly from the Erythrina and Phaseolus genera. It has been isolated from Erythrina poeppigiana and detected in the common bean (Phaseolus vulgaris).[1][3]

Q2: Which extraction methods are most suitable for this compound?

Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are feasible but may require longer extraction times and larger solvent volumes.[4][5] Modern "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering reduced extraction times, lower solvent consumption, and potentially higher yields.[6][7][8] For instance, UAE has been shown to be highly effective for extracting isoflavones from various plant matrices.[4][9][10]

Q3: What are the most critical parameters to optimize for maximizing yield?

The extraction yield of this compound is influenced by several key parameters. The most significant factors to optimize typically include:

  • Solvent Composition: The type of solvent and its concentration, particularly aqueous-organic mixtures (e.g., ethanol-water, methanol-water), are crucial.[1][11]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of thermolabile compounds like isoflavonoids.[12][13]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to compound degradation.[13][14]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[13][15]

  • Ultrasonic Power (for UAE): Higher power can enhance cavitation and cell wall disruption, but excessive power can degrade the target compounds.[14][16]

Q4: How does the plant material preparation affect extraction efficiency?

Proper preparation of the plant material is a critical first step. Plant tissue should be dried to reduce moisture content and then ground into a fine powder.[8] A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency. However, extremely fine particles can complicate the filtration process post-extraction.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other isoflavonoids.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Suboptimal Solvent: The polarity of the solvent may not be suitable for this compound. 2. Incomplete Extraction: Extraction time may be too short, or the temperature too low. 3. Compound Degradation: Temperature may be too high, or exposure to light/air is excessive. Isoflavonoids can be thermolabile.[12] 4. Improper Plant Material Preparation: Particle size may be too large, reducing surface area contact with the solvent.1. Optimize Solvent: Test different aqueous ethanol or methanol concentrations (e.g., 50-80%).[1][4] Ternary solvent mixtures can also be effective.[11] 2. Adjust Parameters: Increase extraction time or temperature incrementally. Employ Response Surface Methodology (RSM) to find optimal conditions.[3][12][17] 3. Control Conditions: Reduce extraction temperature or time.[13] Perform extraction in the dark or using amber glassware to prevent photodegradation. 4. Refine Grinding: Ensure the plant material is ground to a consistent and fine powder (e.g., 40-100 mesh).[15]
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of other compounds (e.g., chlorophylls, lipids). 2. High Water Content in Solvent: A high proportion of water can lead to the co-extraction of highly polar compounds like sugars.[1]1. Perform a Defatting Step: Pre-extract the dried plant material with a non-polar solvent like n-hexane to remove lipids. 2. Adjust Solvent Polarity: Decrease the water content in the aqueous-organic solvent mixture. 3. Purification: Utilize post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.[14] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments. 3. Inaccurate Quantification: Issues with the analytical method (e.g., HPLC) calibration or sample preparation.1. Standardize Plant Source: Use plant material from the same batch, harvested under consistent conditions. 2. Ensure Precise Control: Use calibrated equipment (water baths, ultrasonicators) and precisely measure all parameters for each run. 3. Validate Analytical Method: Ensure the HPLC or other quantification method is properly validated for linearity, accuracy, and precision.
Compound Degradation During Processing 1. Thermal Instability: Many flavonoids are sensitive to high temperatures.[12] 2. Oxidation: Exposure to oxygen, especially at elevated temperatures, can degrade phenolic compounds. 3. pH Instability: The pH of the extraction solvent can affect the stability of the isoflavonoid structure.1. Use Milder Conditions: Opt for lower temperatures for a slightly longer duration. Consider non-thermal methods where possible. 2. Inert Atmosphere: Consider purging the extraction vessel with nitrogen to minimize oxidation. 3. Buffer the Solvent: Test the effect of pH on yield and stability, and consider using a buffered solvent system if necessary.

Quantitative Data Presentation

While specific yield data for this compound is limited, the following tables summarize optimized conditions from studies on related isoflavonoids, providing a strong starting point for experimental design.

Table 1: Optimized Parameters for Conventional Isoflavone Extraction

Parameter Soybean Isoflavones [1]Red Clover Isoflavones [15]
Solvent 80% Ethanol86% Ethanol
Temperature 72.5 °C40 °C
Time 67.5 min120 min
Solid/Liquid Ratio 1:26.5 (g/mL)1:29 (g/mL)
Max. Yield 1,932.44 µg/g2,641.47 µg/g

Table 2: Optimized Parameters for Ultrasound-Assisted Isoflavone Extraction (UAE)

Parameter Soybean Isoflavones [3]Olive Leaf Flavonoids [14]Lactuca indica Flavonoids [16]
Solvent 65.4% EthanolNot specified, but ethanol is common58.9% Ethanol
Temperature 65.4 °C50 °CNot specified in final optimum
Time 2.51 hours50 min30 min
Solid/Liquid Ratio 1:6.7 (g/mL)1:41 (g/mL)1:24.8 (g/mL)
Ultrasonic Power Not specified270 W411 W
Max. Yield OD value of 0.53474.95 mg/g48.01 mg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Optimization via Response Surface Methodology (RSM)

This protocol describes a method for optimizing the extraction of this compound using UAE coupled with a Box-Behnken Design (BBD), a type of RSM.

  • Plant Material Preparation:

    • Dry the plant material (e.g., leaves or stems of Erythrina poeppigiana) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill. Store in an airtight, light-proof container.

  • Experimental Design (RSM):

    • Select the key independent variables to optimize. For UAE, these are typically:

      • X1: Ethanol Concentration (%, v/v)

      • X2: Extraction Temperature (°C)

      • X3: Extraction Time (min)

      • X4: Ultrasonic Power (W)

    • Define the range for each variable based on preliminary experiments or literature data (see Table 2).

    • Use statistical software to generate a Box-Behnken design with the selected variables and ranges. This will create a set of experimental runs with different combinations of the parameters.

  • Extraction Procedure (for each experimental run):

    • Accurately weigh a fixed amount of the powdered plant material (e.g., 1.0 g) into an extraction vessel.

    • Add the volume of the specified ethanol concentration to achieve the desired solid-to-liquid ratio for that run.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the temperature, time, and power according to the specific run in the BBD matrix.

    • After extraction, cool the mixture to room temperature and centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • Quantification:

    • Analyze the this compound content in each extract using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard.

    • The response variable will be the yield of this compound (e.g., in µg/g of dry plant material).

  • Data Analysis and Optimization:

    • Enter the yield data for each run into the RSM software.

    • Fit the data to a second-order polynomial model.

    • Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and each variable.

    • Generate 3D response surface plots to visualize the relationships between variables and the extraction yield.

    • Use the software's numerical optimization function to determine the precise optimal conditions for maximizing this compound yield.

  • Model Validation:

    • Perform an extraction experiment using the predicted optimal conditions.

    • Compare the experimental yield to the predicted yield to validate the accuracy of the RSM model.

Visualizations

Experimental and Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization (RSM) cluster_ext Phase 3: Extraction & Analysis cluster_model Phase 4: Modeling & Validation plant_material Plant Material (e.g., Erythrina poeppigiana) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction design Experimental Design (Box-Behnken) design->extraction vars Select Variables: - Solvent Conc. - Temperature - Time - Power vars->design analysis HPLC Quantification extraction->analysis modeling Data Analysis & RSM Modeling analysis->modeling validation Validation of Optimal Conditions modeling->validation result Optimized Yield validation->result

Caption: Workflow for optimizing this compound extraction using RSM.

Signaling Pathway: Phytoestrogen Action via Estrogen Receptor Alpha (ERα)

This compound, as a phytoestrogen, is expected to interact with estrogen receptors. This diagram illustrates the dual signaling pathways—genomic and non-genomic—that can be activated upon binding of a phytoestrogen to ERα.

Caption: Dual signaling pathways of Phytoestrogen via Estrogen Receptor α.

References

Technical Support Center: Phaseollinisoflavan Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of phaseollinisoflavan using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC purification of this compound. The solutions provided are based on established chromatographic principles and practices for isoflavonoid separation.

1. Peak Tailing: Why is my this compound peak showing significant tailing?

Peak tailing is a common issue in the chromatography of phenolic compounds like this compound and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

Solutions:

Solution Description Typical Parameters
Acidify the Mobile Phase Adding a small amount of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can suppress the ionization of residual silanol groups and the phenolic hydroxyls of this compound, minimizing secondary interactions.0.1% (v/v) formic acid or acetic acid in the mobile phase.
Use a Low-Bleed, End-Capped Column Modern, high-purity silica columns that are end-capped are designed to minimize the number of free silanol groups, thus reducing peak tailing for polar analytes.N/A
Optimize Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Since it is a phenolic compound, maintaining an acidic pH (e.g., pH 2.5-4) is generally effective.Use a buffer such as phosphate or acetate to maintain a consistent pH.
Reduce Sample Concentration Dilute the sample to an appropriate concentration before injection to avoid overloading the column.N/A
Use a Guard Column A guard column can help protect the analytical column from strongly retained impurities that might contribute to peak tailing.N/A

2. Poor Resolution: How can I improve the separation of this compound from other components in my extract?

Poor resolution can be due to several factors, including inadequate mobile phase composition, inappropriate column selection, or a non-optimized flow rate.

Solutions:

Solution Description Typical Parameters
Optimize the Mobile Phase Gradient A well-designed gradient can significantly improve the resolution of complex mixtures. Start with a lower percentage of the organic solvent and gradually increase it. For isoflavones, a gradient of water and acetonitrile or methanol is common. Acetonitrile often provides better resolution and lower backpressure than methanol.[1]Start with a shallow gradient (e.g., 5-10% increase in organic solvent over 10-15 minutes) and adjust as needed.
Change the Organic Solvent Switching between acetonitrile and methanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.N/A
Adjust the Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.Typical analytical flow rates are 0.8-1.2 mL/min. For preparative HPLC, flow rates will be higher and depend on the column diameter.
Select a Different Stationary Phase If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a column with a different particle size (e.g., smaller particles for higher efficiency).N/A
Increase Column Temperature Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of this compound.A typical starting point is 30-40°C.

3. Low Yield/Recovery: Why am I recovering a low amount of purified this compound?

Low recovery can be attributed to issues with sample preparation, irreversible adsorption onto the column, or degradation of the compound during the purification process.

Solutions:

Solution Description Typical Parameters
Optimize Sample Solubility Ensure that this compound is fully dissolved in the injection solvent. The solubility of isoflavones is generally better in organic solvents like methanol and acetonitrile than in water. If the sample is dissolved in a very strong solvent compared to the initial mobile phase, it can cause peak distortion and poor retention. Whenever possible, dissolve the sample in the initial mobile phase.N/A
Check for Irreversible Adsorption If this compound is strongly and irreversibly binding to the column, consider flushing the column with a strong solvent after each run.N/A
Assess Compound Stability Isoflavones can be sensitive to pH and temperature. Ensure that the mobile phase pH and column temperature are not causing degradation. Stability studies have shown that some flavonoids are more stable in slightly acidic conditions.Maintain a mobile phase pH between 2.5 and 7. Avoid excessively high temperatures.
Optimize Fraction Collection Ensure that the fraction collector is accurately timed to collect the entire peak corresponding to this compound. Peak broadening can lead to the collection of a diluted product.N/A

4. High Backpressure: What should I do if the HPLC system pressure is too high?

High backpressure can damage the HPLC system and the column. It is often caused by blockages in the system.

Solutions:

Solution Description
Filter Sample and Mobile Phase Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the system.
Check for Blockages Systematically check for blockages, starting from the detector and moving backward to the pump. Check tubing, fittings, and the injector.
Use a Guard Column A guard column can trap particulates and strongly retained compounds, preventing them from reaching and clogging the main column.
Column Wash If the column is clogged, try washing it with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol) in the reverse direction of the normal flow.

Experimental Protocols

1. Sample Preparation from Erythrina variegata (a source of this compound)

This protocol is a general guideline for the extraction of isoflavonoids from plant material.

  • Grinding: Grind the dried plant material (e.g., stem bark) into a fine powder.

  • Extraction: Macerate the powdered material with methanol or ethanol at room temperature for 24-48 hours. Alternatively, use sonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds. The isoflavonoids will remain in the hydroalcoholic phase.

  • Final Preparation: Evaporate the hydroalcoholic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC analysis. Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Method for this compound Purification

This is a representative preparative HPLC method based on protocols for similar isoflavonoids. Optimization will be required for your specific instrument and sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 100% B

    • 40-45 min: 100% B (hold for column wash)

    • 45-50 min: 100% to 20% B (re-equilibration)

  • Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV detector set at the absorption maximum of this compound (typically in the range of 280-295 nm for isoflavans). A photodiode array (PDA) detector is recommended to monitor peak purity.

  • Injection Volume: Varies depending on sample concentration and column capacity. Start with a smaller injection volume and increase as needed while monitoring peak shape.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_troubleshoot Targeted Troubleshooting cluster_solutions Potential Solutions cluster_end start Problem Encountered (e.g., Peak Tailing, Poor Resolution) check_method Review HPLC Method Parameters (Gradient, Flow Rate, Temp) check_sample Inspect Sample Preparation (Solubility, Filtration) check_system Check System Vitals (Pressure, Leaks) peak_shape Peak Shape Issues? (Tailing/Fronting) check_method->peak_shape resolution Poor Resolution? check_sample->resolution yield Low Yield? check_system->yield peak_shape->resolution No solution_ps Adjust Mobile Phase pH Add Modifier (e.g., Formic Acid) Check for Column Overload peak_shape->solution_ps Yes resolution->yield No solution_res Optimize Gradient Profile Change Organic Solvent Lower Flow Rate resolution->solution_res Yes solution_yield Improve Sample Solubility Check for Degradation Optimize Fraction Collection yield->solution_yield Yes end Problem Resolved yield->end No, consult further documentation solution_ps->end solution_res->end solution_yield->end

Caption: A logical workflow for troubleshooting common HPLC purification issues.

HPLC_Purification_Workflow start Crude Plant Extract sample_prep Sample Preparation (Filtration, Dissolution) start->sample_prep hplc_injection Injection onto Preparative HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) fraction_collection->analysis analysis->fraction_collection Re-purify impure fractions pooling Pooling of Pure Fractions analysis->pooling Fractions meet purity criteria evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: A general workflow for the preparative HPLC purification of this compound.

References

"Phaseollinisoflavan stability issues in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of phaseollinisoflavan in different solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my this compound sample and noticing a change in the solution's color over a short period. What could be the cause?

A1: Color changes in solutions of flavonoids like this compound can be indicative of degradation. This instability can be triggered by several factors in your solvent or environment, including pH, light exposure, and the presence of oxygen. Flavonoids are polyphenolic compounds, and their degradation is often influenced by light, temperature, pH, and oxygen levels.[1] It is also possible that the solvent itself is reacting with the compound.

Q2: Which solvents are generally recommended for dissolving this compound to maximize stability?

A2: While specific stability data for this compound is limited, general principles for flavonoids suggest that less polar isoflavones are more soluble in solvents like ethyl acetate, diethyl ether, chloroform, and dichloromethane.[1] For many flavonoids, polar aprotic solvents such as DMSO and acetone, or alcohols like ethanol and methanol, are commonly used. However, stability in these solvents can vary. It is crucial to prepare solutions fresh and protect them from light and heat. For long-term storage, it is advisable to store the compound in a solid, dry form at low temperatures.

Q3: Can the pH of my solvent system affect the stability of this compound?

A3: Yes, pH can significantly impact the stability of phenolic compounds.[2] Many flavonoids undergo degradation in neutral to alkaline conditions (pH > 7), which can lead to the opening of the heterocyclic ring and further degradation.[3][4] For many phenolic compounds, acidic conditions (pH < 7) tend to be more stabilizing.[3] If you are using aqueous buffers or solvent mixtures with water, the pH should be controlled and monitored.

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation in solution, it is recommended to:

  • Store solutions at low temperatures (e.g., -20°C or -80°C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use airtight containers to minimize exposure to oxygen.

  • Prepare solutions fresh whenever possible and avoid long-term storage in solution.

  • Consider purging the solution with an inert gas like nitrogen or argon before sealing.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: While specific degradation pathways for this compound are not well-documented in the provided search results, flavonoids, in general, can degrade into simpler phenolic acids.[1] The degradation process can involve the opening of the C-ring, leading to the formation of chalcones or other intermediates, which then break down further.[1] To identify potential degradation products in your specific experimental conditions, a forced degradation study is recommended.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatography (HPLC, LC-MS) Degradation of this compound in the solvent or during the analytical run.Prepare fresh samples immediately before analysis. Ensure the mobile phase is not promoting degradation (check pH). Protect the autosampler from light and control the temperature. Run a time-course study on the sample in the autosampler to check for degradation over time.
Low recovery of this compound from a stored solution Significant degradation has occurred during storage.Re-evaluate your storage conditions (solvent, temperature, light exposure). Consider storing the compound in a solid form and preparing solutions as needed. If solutions must be stored, perform a stability study to determine an acceptable storage duration under specific conditions.
Inconsistent results in biological assays The concentration of the active compound is decreasing over the course of the experiment due to instability in the assay medium.Assess the stability of this compound directly in your assay buffer. This can be done by incubating the compound in the buffer for the duration of the experiment and analyzing its concentration at different time points. Consider the pH and composition of the medium.
Precipitation of the compound from the solution Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in your chosen solvent at the desired concentration. If solubility is an issue, consider using a co-solvent system or a different solvent. Ensure the precipitate is not a result of degradation by analyzing its composition.

Data on Solvent-Dependent Stability (Illustrative)

Solvent Class Examples Anticipated Solubility Anticipated Stability Potential Issues
Protic Polar Methanol, Ethanol, WaterModerate to Good (especially in alcohol-water mixtures[1])Fair to Poor (potential for solvolysis, pH-dependent degradation in water)Water can promote hydrolysis, especially at non-optimal pH.[3][4]
Aprotic Polar DMSO, Acetonitrile, AcetoneGoodGood to FairDMSO can be difficult to remove and may degrade under certain conditions.[8] Acetonitrile can be a good option for analytical purposes.
Non-Polar Chloroform, DichloromethaneFair to Good (for less polar isoflavones[1])GoodMay not be suitable for all biological assays due to solvent incompatibility and toxicity.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7]

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, DMSO)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector (or LC-MS for peak identification)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a relatively stable solvent) in the oven.

    • After the incubation period, dissolve the solid sample and dilute both samples for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber (as per ICH Q1B guidelines).

    • Analyze the samples after the exposure period.

  • Control Samples:

    • Prepare control samples of this compound in each solvent used, without the stressor, and store them under normal conditions to account for any degradation in the solvent itself.

  • Analysis:

    • Analyze all stressed and control samples by a suitable HPLC method.

    • Compare the chromatograms to identify degradation products (new peaks) and the loss of the parent compound.

    • Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products and aid in structure elucidation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress alkali Alkaline Hydrolysis (0.1M NaOH, RT) stock->alkali Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (80°C, Solid & Solution) stock->thermal Apply Stress photo Photolytic Stress (Photostability Chamber) stock->photo Apply Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Peaks method Develop Stability- Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway Degradation_Pathway This compound This compound Intermediate Ring-Opened Intermediate (e.g., Chalcone derivative) This compound->Intermediate Hydrolysis (Acid/Base) or Oxidation Degradant1 Degradation Product 1 (e.g., Phenolic Acid A) Intermediate->Degradant1 Further Degradation Degradant2 Degradation Product 2 (e.g., Phenolic Acid B) Intermediate->Degradant2 Further Degradation

References

"minimizing Phaseollinisoflavan degradation during extraction and storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phaseollinisoflavan. Our goal is to help you minimize degradation during extraction and storage, ensuring the integrity and bioactivity of your samples.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

If you are experiencing lower than expected yields of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inappropriate Solvent Selection This compound, as a prenylated isoflavonoid, has moderate polarity. For effective extraction, consider using solvents such as methanol, ethanol, acetone, or mixtures of these with water.[1] Seventy percent methanol is often an efficient solvent for flavonoid extraction.[1] For less polar isoflavones, chloroform, methylene chloride, and diethyl ether can also be effective.[1]
Suboptimal Extraction Technique Traditional methods like maceration and Soxhlet extraction can be time-consuming and may expose the compound to prolonged heat, leading to degradation.[1] Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can increase yield and reduce extraction time.[1]
High Extraction Temperature Elevated temperatures can cause the decomposition of isoflavonoids.[2] For thermally unstable compounds, it is crucial to avoid prolonged exposure to high heat.[1] When using heat-based extraction methods, aim for the lowest effective temperature and minimize the extraction time.
Incorrect pH of Extraction Solvent The pH of the extraction medium can influence flavonoid stability. Acidic conditions (e.g., using 0.1% HCl in methanol) can sometimes improve the extraction efficiency of certain flavonoids.[1] However, extreme pH levels should be avoided as they can lead to degradation.
Inadequate Sample Preparation The physical state of the plant material is important. Ensure that the plant material is dried to prevent enzymatic degradation of flavonoids.[2] Grinding the material to a fine powder increases the surface area for solvent penetration.
Issue 2: Degradation of this compound in Extracted Samples

If you observe a decrease in the concentration or purity of your this compound extract over time, consult the following troubleshooting table.

Potential CauseRecommended Solution
Exposure to Light Photodegradation can be a significant issue for flavonoids.[3][4] Store extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light.[5][6]
Inappropriate Storage Temperature Higher temperatures accelerate the degradation of isoflavonoids.[7][8] For short-term storage (up to one week), temperatures below 10°C are recommended.[5][9] For long-term storage, freezing at -20°C or below is advisable.[10]
Presence of Oxygen Oxidation can lead to the breakdown of this compound.[6] Store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] Using airtight containers is also crucial.[6]
Unsuitable Solvent for Storage The solvent in which the extract is stored can affect stability. While ethanol-water mixtures are common for extraction, for long-term storage, consider evaporating the solvent and storing the dried extract. If storing in solution, ensure the solvent is of high purity and deoxygenated.
Incorrect pH of the Stored Solution Isoflavonoids can be unstable at alkaline pH.[11][12] If storing in a buffered solution, maintain a slightly acidic to neutral pH to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for extracting this compound?

A1: While there is no single "best" method, Ultrasound-Assisted Extraction (UAE) is a highly efficient modern technique for isolating isoflavonoids.[1] It often provides higher yields in shorter times compared to traditional methods and operates at lower temperatures, which helps to minimize thermal degradation. Optimal conditions for a related isoflavone involved 50% ethanol as the solvent with an agitation rate of 300 rpm.[1]

Q2: How should I prepare my plant material before extraction?

A2: Proper sample preparation is critical. It is recommended to dry the plant material before extraction to inactivate enzymes that can degrade flavonoids.[2] After drying, the material should be ground into a fine powder to maximize the surface area for efficient solvent extraction.

Q3: What are the ideal storage conditions for long-term stability of this compound extracts?

A3: For long-term storage, it is best to store the extract in a dried, powdered form. If it must be stored in solution, use a high-purity, deoxygenated solvent. Key storage conditions include:

  • Temperature: Cool temperatures, ideally between 2°C and 8°C for short-term and frozen (-20°C or below) for long-term storage.[6][10]

  • Light: Protection from light is essential. Use amber vials or light-blocking containers.[5][6]

  • Atmosphere: To prevent oxidation, store under an inert gas like nitrogen or argon and in airtight containers.[6]

  • pH: Maintain a slightly acidic to neutral pH if in solution.[11]

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids.[13][14][15][16][17] By running a time-course analysis of your stored samples and comparing the peak area of this compound to a standard, you can accurately monitor its concentration and calculate the degradation rate.

Q5: What are the main factors that cause this compound to degrade?

A5: The primary factors leading to the degradation of isoflavonoids like this compound are exposure to high temperatures, light (photodegradation), oxygen (oxidation), and non-optimal pH conditions (especially alkaline).[5][7][11]

Quantitative Data Summary

The following tables summarize quantitative data on the stability of isoflavonoids under various conditions. While specific data for this compound is limited, the data for structurally related isoflavonoids provides valuable insights.

Table 1: Thermal Degradation of Isoflavone Aglycones at 150°C

IsoflavoneDegradation Kinetics at pH 3Stability at pH 5.6 and 7.0
DaidzeinMost labile compoundVirtually no decay
GenisteinSigmoidal degradation patternVirtually no decay
GlyciteinFirst-order degradationVirtually no decay
Biochanin ASigmoidal degradation patternVirtually no decay
FormononetinSigmoidal degradation patternVirtually no decay
Data adapted from a study on soy and red clover isoflavones.[7][8]

Table 2: Short-Term Storage Stability of Soy Isoflavones in Ethanol-Water Extracts

Storage ConditionObservation (up to 1 week)
Temperature (-20°C to 10°C)No significant degradation
Exposure to UV-Vis LightDaidzein and glycitein (aglycones) showed sensitivity.
Vial HeadspaceAffects degradation of malonyl isoflavones.
Data from a study on the short-term stability of soy isoflavone extracts.[5][9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., roots or bark of Erythrina species) at 40-50°C until constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonication conditions to optimize:

      • Temperature: 30-50°C

      • Time: 20-40 minutes

      • Frequency: 40 kHz

  • Isolation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 40°C.

    • Dry the resulting extract to obtain the crude this compound-containing extract.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol provides a starting point for developing a quantitative HPLC method.

  • Instrumentation:

    • HPLC system with a Diode-Array Detector (DAD).

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at the absorption maxima of this compound (typically in the range of 280-330 nm for isoflavonoids).

  • Quantification:

    • Prepare a stock solution of a purified this compound standard of known concentration.

    • Create a calibration curve by injecting a series of dilutions of the standard solution.

    • Prepare your extract sample by dissolving a known weight in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the sample and determine the peak area corresponding to this compound.

    • Calculate the concentration in your sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis_storage Analysis & Storage plant_material Plant Material (e.g., Erythrina sp.) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding uae Ultrasound-Assisted Extraction (UAE) (e.g., 70% Ethanol) grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc storage Storage (-20°C, Dark, Inert Atmosphere) crude_extract->storage

Caption: Experimental workflow for this compound extraction, analysis, and storage.

degradation_pathway cluster_factors Degradation Factors This compound This compound degradation_products Degradation Products (e.g., smaller phenolic compounds) This compound->degradation_products Leads to light Light (UV/Vis) light->this compound Photodegradation heat Heat heat->this compound Thermal Degradation oxygen Oxygen oxygen->this compound Oxidation ph Alkaline pH ph->this compound pH-mediated Degradation

Caption: Factors leading to the degradation of this compound.

References

"addressing co-eluting impurities in Phaseollinisoflavan analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Phaseollinisoflavan, with a specific focus on resolving co-eluting impurities.

Section 1: Frequently Asked Questions (FAQs)

FAQs: this compound

Q1: What is this compound? A1: this compound is a naturally occurring isoflavonoid, a type of phytoalexin synthesized by plants like the French bean (Phaseolus vulgaris) in response to injury or stress.[1] It belongs to the isoflavan class of flavonoids.[1][2] Chemically, its structure is based on a C6-C3-C6 skeleton, with two benzene rings linked by a three-carbon pyran ring.[3][4] It has demonstrated biological activities, including antibacterial properties.[2][5][6]

Q2: Why is the accurate analysis of this compound and its impurities important? A2: Accurate analysis is crucial for several reasons. In drug development, regulatory bodies require the identification and quantification of all impurities to ensure the safety and efficacy of the final product. For research purposes, precise measurement is necessary to understand its biosynthesis, biological activity, and potential therapeutic applications. Co-eluting impurities can lead to inaccurate quantification and misleading results.[7][8]

FAQs: Co-eluting Impurities

Q1: What does "co-elution" mean in chromatography? A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[7][8][9] This phenomenon compromises the ability to accurately identify and quantify the individual components.[8]

Q2: How can I detect if I have a co-eluting impurity with my this compound peak? A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are the primary methods:

  • Visual Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A shoulder is a sudden discontinuity in the peak shape, which may indicate a hidden peak.[8]

  • Diode Array Detector (DAD/PDA): A DAD detector is invaluable for assessing peak purity.[8] It collects multiple UV-Vis spectra across the peak. If all spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting impurity.[8]

  • Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across a single chromatographic peak. If multiple components with different molecular weights are detected, co-elution is confirmed.[8]

Q3: What are common causes of co-elution in HPLC analysis? A3: Co-elution is fundamentally a problem of insufficient resolution. The primary causes relate to the three factors of the chromatography resolution equation:

  • Poor Selectivity (α): The column's stationary phase and the mobile phase chemistry are not able to sufficiently differentiate between this compound and the impurity. This is often the main culprit when capacity factor and efficiency are good.[7][8]

  • Low Capacity Factor (k'): The compounds are not retained long enough on the column, eluting too close to the void volume. A capacity factor between 1 and 5 is generally ideal.[7][8]

  • Low Efficiency (N): The column produces broad peaks, which are more likely to overlap. This can be caused by a degraded or poorly packed column.[7][8]

Section 2: Troubleshooting Guide for Co-eluting Impurities

This guide provides a systematic approach to identifying and resolving co-elution issues during this compound analysis.

Problem: My this compound peak is showing signs of co-elution (e.g., failed peak purity test, peak shoulder, inconsistent quantification).

Step 1: Confirm Co-elution

Q: How do I definitively confirm that I have a co-elution issue? A: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). Perform a peak purity analysis using your chromatography data system software. If the peak purity test fails or if you observe different spectra across the peak, co-elution is highly likely.[8] Similarly, an MS detector can reveal multiple m/z values within the peak, confirming the presence of more than one compound.[8]

Step 2: Methodical Troubleshooting Workflow

The following workflow provides a structured approach to resolving the co-elution. Start with simpler adjustments before moving to more complex changes.

G start Start: Co-elution Suspected check_k Is Capacity Factor (k') between 1 and 5? start->check_k weaken_mp Weaken Mobile Phase (e.g., decrease % organic solvent) check_k->weaken_mp No check_n Are peaks sharp and symmetrical? (Good Efficiency, N) check_k->check_n Yes weaken_mp->check_k Re-evaluate new_column Replace Column (Consider smaller particle size or core-shell) check_n->new_column No selectivity_issue Selectivity (α) is the likely issue. Modify separation chemistry. check_n->selectivity_issue Yes new_column->check_n Re-evaluate change_organic Change Organic Solvent (e.g., Methanol to Acetonitrile or vice versa) selectivity_issue->change_organic adjust_ph Adjust Mobile Phase pH (if analytes are ionizable) change_organic->adjust_ph change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Biphenyl) adjust_ph->change_column end Resolution Achieved change_column->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 3: Detailed Troubleshooting Actions

Q: My capacity factor (k') is too low (<1). How do I fix this? A: A low capacity factor means your analytes are moving through the column too quickly. To increase retention, you must weaken the mobile phase.[8] In reversed-phase chromatography, this is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[8] An error of just 1% in the organic solvent concentration can alter retention time by 5-15%.[10]

Q: My peaks are broad, leading to overlap. What should I do? A: Broad peaks indicate poor column efficiency. This can be caused by a contaminated or old column.[7] First, try cleaning the column according to the manufacturer's instructions. If this doesn't work, replace the column. Consider using a column with smaller particles or one based on core-shell technology for higher efficiency.[11]

Q: My retention and peak shape are good, but I still have co-elution. What is the next step? A: This strongly points to a selectivity problem, meaning the chosen column chemistry and mobile phase cannot distinguish between this compound and the impurity.[7][8] You need to alter the separation chemistry.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity because they have different interactions with the stationary phase and analytes.[7]

  • Adjust pH: If the impurities or this compound have ionizable functional groups, changing the mobile phase pH can significantly impact retention and selectivity.[12]

  • Change the column chemistry: This is often the most effective solution. If you are using a standard C18 column, switch to a stationary phase with a different separation mechanism.[7][8][13]

Data Summary: Column Selection for Flavonoid/Isoflavanoid Separations

The table below summarizes alternative stationary phases that can provide different selectivity compared to a standard C18 column.

Stationary PhaseSeparation PrincipleBest For Resolving...
C18 (Standard) Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, compounds with double bonds. Often provides unique selectivity for flavonoids.
Biphenyl Hydrophobic & enhanced π-π interactionsCompounds with aromatic rings, offering different selectivity than Phenyl-Hexyl.[7][8]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsPositional isomers, halogenated compounds, and polar compounds.
Embedded Polar Group (EPG) Hydrophobic interactions with a polar group near the silica surfaceBoth polar and non-polar compounds; can provide different selectivity for polar impurities.[13]

Section 3: Key Experimental Protocols

Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD)

Objective: To verify the spectral homogeneity of a chromatographic peak.

Methodology:

  • Acquisition: Ensure your HPLC-DAD method is set to acquire spectra across the entire elution of the this compound peak. A typical setting is to collect spectra from 200-400 nm.

  • Data Processing: In your chromatography software, select the integrated peak for this compound.

  • Purity Function: Run the "Peak Purity" or "Spectral Purity" function. The software compares spectra taken at the apex, upslope, and downslope of the peak.[8]

  • Analysis: The software will generate a purity value or plot. A "pass" result or a purity value close to the maximum (e.g., >990 on a scale of 1000) indicates a high probability of a pure peak. A "fail" result indicates spectral differences and likely co-elution.[13]

  • Confirmation: Manually inspect the spectra. Extract and overlay multiple spectra from across the peak. If they are not superimposable, a co-eluting impurity is present.

Protocol 2: Systematic Mobile Phase Optimization

Objective: To resolve co-eluting peaks by modifying mobile phase composition.

G start Start: Unresolved Peaks step1 1. Optimize Gradient Slope Run shallow and steep gradients to assess peak movement. start->step1 step2 2. Change Organic Solvent Substitute ACN for MeOH or vice versa and re-optimize gradient. step1->step2 step3 3. Adjust Temperature Analyze at different temperatures (e.g., 25°C, 40°C, 55°C). step2->step3 step4 4. Modify pH/Buffer If applicable, adjust pH by ±0.5 units or change buffer type. step3->step4 end Goal: Resolution > 2.0 step4->end

Caption: Experimental workflow for mobile phase optimization.

Methodology:

  • Gradient Optimization:

    • Establish a baseline gradient (e.g., 20-80% Acetonitrile over 20 minutes).

    • Run a shallower gradient (e.g., 20-80% ACN over 40 minutes) to increase separation time.

    • Run a steeper gradient (e.g., 20-80% ACN over 10 minutes) to see how relative retention changes.[13]

  • Solvent Change:

    • Replace Acetonitrile (ACN) with Methanol (MeOH) or vice versa.[7]

    • Repeat the gradient optimization steps. The change in solvent type often produces the most significant change in selectivity.[7]

  • Temperature Adjustment:

    • Analyze the sample at different column temperatures (e.g., 30°C and 50°C). Temperature can affect analyte viscosity and interaction with the stationary phase, sometimes improving resolution.[13]

  • pH Modification:

    • If your mobile phase contains a buffer, adjust the pH by ±0.5 units and observe the effect on retention and resolution. This is only effective for ionizable compounds.

Success Criteria: The goal for a stability-indicating method is to achieve a resolution of greater than 2 between the main peak and any adjacent impurities.[11]

References

Technical Support Center: Quantification of Phaseollinisoflavan by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Phaseollinisoflavan and other isoflavones by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues related to matrix effects in a question-and-answer format, offering specific solutions and preventative measures.

Q1: My this compound peak area is inconsistent and lower than expected in my sample matrix compared to the pure standard. What could be the cause?

A1: This is a classic sign of ion suppression , a major component of the matrix effect.[1][2] Co-eluting endogenous compounds from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the MS source, leading to a reduced signal.[1][3]

To confirm and address this:

  • Perform a Post-Extraction Spike Analysis:

    • Prepare a blank matrix sample (a sample without this compound).

    • Extract the blank matrix.

    • Spike a known concentration of this compound standard into the extracted blank matrix.

    • Analyze this sample and compare the peak area to a pure standard of the same concentration prepared in the mobile phase.

    • A significantly lower peak area in the matrix sample confirms ion suppression.[4]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique to remove interfering matrix components.[5] Different SPE sorbents can be tested to find the optimal one for your matrix.

    • Liquid-Liquid Extraction (LLE): This can also be used to selectively extract this compound and leave behind many interfering substances.[5]

    • Protein Precipitation: If working with biological fluids like plasma or serum, protein precipitation is a necessary first step to remove the bulk of proteins which are a major source of matrix effects.[3]

  • Optimize Chromatographic Separation:

    • Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve separation and reduce co-elution.[3]

Q2: I am observing a higher than expected signal for this compound in my samples. Is this also a matrix effect?

A2: Yes, this phenomenon is known as ion enhancement .[3] While less common than ion suppression, some co-eluting matrix components can facilitate the ionization of the analyte, leading to an artificially high signal.[4] The troubleshooting steps are the same as for ion suppression: confirm with a post-extraction spike analysis and improve your sample preparation and chromatography.

Q3: How can I compensate for matrix effects if I cannot completely eliminate them?

A3: Compensating for matrix effects is crucial for accurate quantification. Here are the recommended strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties and will be affected by ion suppression or enhancement in the same way as the analyte. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be effectively normalized.

  • Use a Structurally Similar Internal Standard: If a SIL-IS is unavailable, a structurally related compound that is not present in the sample can be used. However, it may not perfectly mimic the behavior of this compound in the ion source.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is free of the analyte. This ensures that the standards experience the same matrix effects as your samples, leading to more accurate quantification.[6]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By creating a calibration curve within the sample itself, the matrix effect is inherently accounted for. This is particularly useful when a blank matrix is not available.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[1] The matrix refers to all components of the sample other than the analyte of interest.[1]

Q2: What are the common sources of matrix effects for isoflavone analysis?

A2: For the analysis of isoflavones like this compound, common sources of matrix effects include:

  • Biological Matrices (plasma, urine, tissue): Phospholipids, salts, endogenous metabolites, and proteins.[3][4]

  • Plant Extracts: Pigments, sugars, lipids, and other secondary metabolites.

  • Food Matrices: Fats, proteins, carbohydrates, and other food components.[5]

Q3: How do I quantitatively assess the matrix effect?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) using a post-extraction spike experiment.[4] The formula is:

MF = (Peak area of analyte in spiked post-extraction blank) / (Peak area of analyte in pure solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The Recovery of the extraction process can be calculated as:

Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 [5]

Q4: Can changing the ionization source help reduce matrix effects?

A4: The choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If you are experiencing significant matrix effects with ESI, testing your analysis with an APCI source, if available, could be a viable option.

Quantitative Data on Matrix Effects for Isoflavones

IsoflavoneMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
DaidzeinHuman UrineDMF & Formic Acid Addition>90<10[6]
GenisteinHuman UrineDMF & Formic Acid Addition>90<10[6]
EquolHuman UrineDMF & Formic Acid Addition>90<10[6]
DaidzeinSoy FoodAcetonitrile Extraction91Not Reported[5]
GenisteinSoy FoodAcetonitrile Extraction91Not Reported[5]
Various IsoflavonesMouse UrineSolid-Phase Extraction91-101Not Reported[8]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of this compound by LC-MS, based on methods for structurally similar prenylated isoflavonoids and pterocarpans.[9]

1. Sample Preparation (from plant material)

  • Weigh approximately 100 mg of finely ground plant material into a microtube.

  • Add 1 mL of 80% methanol (or another suitable solvent mixture like methanol with 0.1% formic acid).

  • Vortex the sample and sonicate for 30 minutes in a water bath.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Filter the pooled supernatant through a 0.22 µm PTFE syringe filter.

  • For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be performed.

  • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and other compounds, followed by a re-equilibration step. An example gradient is:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for isoflavones, although positive mode should also be evaluated.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Gas Temperature: 300-350 °C

    • Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 35-45 psi

  • MRM Transitions: These need to be optimized for this compound by infusing a pure standard. The precursor ion will be the [M-H]⁻ (in negative mode) or [M+H]⁺ (in positive mode), and the product ions will be characteristic fragments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Sample Matrix (e.g., Plant Tissue, Plasma) extraction Extraction (Solvent, Sonication) sample->extraction cleanup Cleanup (SPE, LLE, Filtration) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc LC Separation (C18 Column, Gradient Elution) concentration->lc ms MS Detection (ESI, MRM Mode) lc->ms peak Peak Integration ms->peak quant Quantification (Calibration Curve) peak->quant

Caption: Experimental workflow for this compound quantification.

matrix_effects_causes cluster_source Sources of Interference cluster_mechanism Mechanisms cluster_outcome Observed Effect center Matrix Effects competition Competition for Charge in ESI Droplet center->competition viscosity Changes in Droplet Surface Tension/Viscosity center->viscosity neutralization Analyte Neutralization in Gas Phase center->neutralization phospholipids Phospholipids phospholipids->center salts Salts salts->center sugars Sugars & Carbohydrates sugars->center proteins Proteins proteins->center other_metabolites Other Metabolites other_metabolites->center suppression Ion Suppression (Signal Decrease) competition->suppression enhancement Ion Enhancement (Signal Increase) competition->enhancement viscosity->suppression viscosity->enhancement neutralization->suppression neutralization->enhancement

Caption: Causes and mechanisms of matrix effects in LC-MS.

troubleshooting_tree start Inaccurate Quantification (Poor Recovery/Precision) check_matrix Suspect Matrix Effects? start->check_matrix improve_prep Improve Sample Prep (SPE, LLE) check_matrix->improve_prep Yes check_system Check LC-MS System (Leaks, Column, Source) check_matrix->check_system No optimize_lc Optimize Chromatography (Better Separation) improve_prep->optimize_lc use_is Use Internal Standard (SIL-IS Preferred) optimize_lc->use_is matrix_cal Use Matrix-Matched Calibration use_is->matrix_cal check_standard Check Standard Integrity (Degradation, Purity) check_system->check_standard

Caption: Decision tree for troubleshooting matrix effects.

References

"troubleshooting low yield of Phaseollinisoflavan from natural sources"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low Phaseollinisoflavan yield from natural sources.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor yields during the extraction and purification process.

Question: My this compound yield is consistently low. Where should I start troubleshooting?

Answer: A low yield of this compound can stem from issues at multiple stages of the process: the plant source itself, the extraction procedure, or degradation of the compound during processing. A systematic approach is crucial for identifying the bottleneck.

Start by evaluating your raw plant material, then scrutinize your extraction and purification parameters, and finally, consider the possibility of product degradation.

cluster_plant cluster_extraction cluster_degradation cluster_purification Start Problem: Low this compound Yield Plant 1. Plant Material Issues Start->Plant Extraction 2. Extraction Inefficiency Start->Extraction Degradation 3. Compound Degradation Start->Degradation Purification 4. Purification Losses Start->Purification Plant_Source Incorrect Species/Variety? Genotype Variation? Plant->Plant_Source Plant_Part Wrong Plant Part? (e.g., roots vs. leaves) Plant->Plant_Part Plant_Health Stressed or Diseased Plant? (Phytoalexin levels vary) Plant->Plant_Health Harvest_Time Suboptimal Harvest Time? (Ontogenetic variation) Plant->Harvest_Time Storage Improper Storage/Drying? Plant->Storage Particle_Size Particle Size Too Large? Extraction->Particle_Size Solvent Incorrect Solvent Polarity? Suboptimal Solvent:Water Ratio? Extraction->Solvent Method Inefficient Method? (e.g., Maceration vs. UAE) Extraction->Method Parameters Suboptimal Parameters? (Time, Temp, Power) Extraction->Parameters Temp Excessive Heat? Degradation->Temp Light Light Exposure? Degradation->Light pH Incorrect pH? Degradation->pH Oxidation Oxidation? Degradation->Oxidation Column Column Overload? Purification->Column Elution Inappropriate Elution Gradient? Purification->Elution Fraction Poor Fraction Collection? Purification->Fraction

Caption: Troubleshooting workflow for low this compound yield.

Plant Material Issues
Question: How does my choice of plant material affect the yield?

Answer: The concentration of this compound, like many secondary metabolites, is highly dependent on the plant's genetics, physiological state, and developmental stage.[1]

  • Genotype and Species: Different species and even different cultivars within the same species can have vastly different isoflavonoid profiles.[1][2] Ensure you are using a plant source known to produce this compound.

  • Plant Part: The compound may accumulate in specific tissues (e.g., roots, leaves, stems). Using the incorrect plant part will result in a very low or zero yield.

  • Biotic and Abiotic Stress: this compound is a phytoalexin, a compound produced by plants in response to stress, such as pathogen attack.[3][2] Therefore, plants that have been exposed to certain elicitors or pathogens may have higher concentrations.

  • Harvest Time: The concentration of secondary metabolites can change significantly throughout the plant's life cycle (ontogenetic variation).[1] Harvesting at the optimal time is critical.

Extraction Problems
Question: My extraction solvent isn't working well. How do I choose the right one?

Answer: Solvent selection is one of the most critical factors in extraction efficiency.[4] The choice depends on the polarity of the target compound. Isoflavones like this compound are considered less polar than their glycoside forms but still require polar solvents for effective extraction.[5]

  • Recommended Solvents: Mixtures of alcohol and water, such as 70-80% ethanol or methanol, are frequently effective for extracting isoflavonoids.[4][6] Acetone can also be a good choice.[4]

  • Solvent Optimization: There is no universal extraction solvent.[4] An optimal solvent system was developed for isoflavones from soybean leaves, consisting of 32.9% ethanol, 53.9% water, and 13.3% propanediol (v/v/v), which maximized extraction efficiency.[6] This highlights the importance of optimizing the solvent mixture for your specific plant matrix.

Question: What is the difference between traditional and modern extraction techniques, and which should I use?

Answer: Traditional methods like maceration or Soxhlet extraction are often time-consuming, require large volumes of solvent, and can risk thermal degradation of sensitive compounds.[7]

Modern "green" techniques are generally preferred as they offer higher efficiency, shorter extraction times, and reduced solvent consumption.[4][8]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration. It is often faster and more efficient than traditional methods.[7]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction. However, care must be taken to avoid degrading thermolabile compounds like some flavonoids.[4][9]

Extraction MethodTypical AdvantagesTypical Disadvantages
Maceration Simple, no special equipment needed.[10]Long extraction time, lower efficiency, large solvent volume.[10]
Soxhlet Extraction More efficient than maceration.Requires heat, risk of thermal degradation, long duration.[4]
Ultrasound (UAE) Fast, efficient, reduced solvent use, suitable for thermolabile compounds.[7][8]Excessive power can degrade compounds.[11][8]
Microwave (MAE) Very fast, highly efficient, reduced solvent use.[4][12]Risk of thermal degradation for unstable compounds.[4][9]
Question: I'm using a modern extraction method (UAE/MAE) but my yield is still low. What parameters should I optimize?

Answer: Even with advanced techniques, optimizing the operational parameters is crucial for maximizing yield.

  • Particle Size: Grinding the dried plant material to a fine powder (e.g., <0.5 mm) increases the surface area available for extraction, significantly improving efficiency.[4]

  • Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessive heat can cause degradation.[5][13] For UAE, an optimal temperature of around 45°C has been reported for isoflavones.[4] For MAE, temperatures should be carefully controlled.

  • Time: While longer extraction times can increase yield, prolonged exposure, especially to high temperatures or microwaves, can lead to compound degradation.[11][13]

  • Solid-to-Liquid Ratio: A sufficient volume of solvent is needed to ensure the complete extraction of the target compound. Ratios between 1:10 and 1:30 (sample weight:solvent volume) are often a good starting point.[13][8]

  • Power (UAE/MAE): Increasing the power can enhance extraction, but excessive power can degrade the target molecules.[11][8]

Compound Stability and Purification
Question: Could my this compound be degrading during my experiment?

Answer: Yes, flavonoids can be unstable and degrade under certain conditions.[11][9]

  • Heat: this compound can be thermolabile. Prolonged exposure to high temperatures during extraction or solvent evaporation should be avoided.[4][5][13] Use a rotary evaporator under reduced pressure for solvent removal.

  • pH: The pH of your extraction solvent can influence both stability and extraction efficiency.[4] Slightly acidic conditions are often used for flavonoid extraction.[8]

  • Light and Air: Exposure to light and oxygen can lead to the degradation of phenolic compounds.[11] It is good practice to work with extracts in amber-colored glassware and to minimize exposure to air.

Question: I have a crude extract with a good yield, but I'm losing the product during purification. Why?

Answer: Significant losses can occur during the purification stage, which typically involves chromatography.

  • Column Choice: Sephadex LH-20 is a very common and effective stationary phase for purifying flavonoids from crude extracts.[14] For further purification, preparative HPLC with a C18 column is often used.[15]

  • Column Overloading: Loading too much crude extract onto your chromatography column will result in poor separation and loss of product.

  • Elution Method: An improperly designed solvent gradient may fail to separate this compound from other closely related compounds, or it may not elute from the column at all.

  • Fraction Collection: Monitoring the column effluent with a UV detector (isoflavones typically absorb around 250-270 nm) is critical to ensure you are collecting the correct fractions.[16]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) and Purification

This protocol provides a general methodology for the extraction and purification of this compound. Optimization will be required for specific plant materials.

A 1. Sample Preparation (Dry, grind to <0.5mm powder) B 2. Extraction (Add 70% Methanol, 1:20 ratio) A->B C 3. Sonication (Ultrasonic bath, 45°C, 150W, 45 min) B->C D 4. Separation (Centrifuge/Filter to remove solid debris) C->D E 5. Concentration (Evaporate solvent under vacuum) D->E F 6. Primary Purification (Sephadex LH-20 column, elute with Methanol) E->F G 7. Fraction Analysis (TLC or HPLC-UV to identify fractions) F->G H 8. Final Purification (Preparative HPLC, C18 column) G->H I 9. Analysis & Quantification (HPLC, LC-MS) H->I J Pure this compound I->J

Caption: Standard experimental workflow for this compound isolation.

Methodology:

  • Sample Preparation: Freeze-dry the selected plant material to maintain the stability of the analytes.[17] Grind the dried material into a fine powder (<0.5 mm) using a tissue lyser or mill.[4][17]

  • Extraction: Weigh 10 g of the powdered plant material and place it in a flask. Add 200 mL of 70% methanol (or another optimized solvent).[4]

  • Sonication: Place the flask in an ultrasonic bath. Perform the extraction at controlled conditions, for example, 45°C for 45 minutes at 150 W power.[4] These parameters should be optimized for your specific setup.

  • Filtration: After extraction, filter the mixture through filter paper or centrifuge it to separate the solid plant residue from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification:

    • Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol, collecting fractions.[14]

    • Fraction Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Pool the relevant fractions.

    • Preparative HPLC: For high purity, concentrate the pooled fractions and purify further using preparative HPLC with a C18 column and an appropriate gradient of acetonitrile and water.[15]

  • Quantification: Analyze the final pure compound using analytical HPLC with UV detection or LC-Mass Spectrometry (LC-MS) for confirmation and quantification.[18][19][20]

Frequently Asked Questions (FAQs)

Question: What is this compound and where does it come from?

Answer: this compound is an isoflavonoid, a type of phenolic compound found in plants.[21] Isoflavonoids are primarily found in legumes, such as beans and soybeans.[2] They are synthesized through the phenylpropanoid pathway.[21][22] As phytoalexins, their production is often induced in response to fungal or bacterial pathogens.[3][2]

Question: How is this compound synthesized in plants?

Answer: this compound biosynthesis is a branch of the general flavonoid pathway. The process starts with the amino acid phenylalanine and proceeds through several enzymatic steps to produce a key intermediate, naringenin. The enzyme Isoflavone Synthase (IFS) then converts naringenin into the isoflavonoid backbone, which is further modified to produce a variety of isoflavonoids, including this compound.

Phe Phenylalanine PAL PAL Phe->PAL C4H C4H PAL->C4H FourCL 4CL C4H->FourCL CoumaroylCoA p-Coumaroyl-CoA FourCL->CoumaroylCoA CHS CHS CoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) CHI->Naringenin IFS IFS (Key Isoflavonoid Enzyme) Naringenin->IFS IsoflavonoidPathway Isoflavonoid Precursors (e.g., Daidzein) IFS->IsoflavonoidPathway TailoringEnzymes Tailoring Enzymes IsoflavonoidPathway->TailoringEnzymes This compound This compound TailoringEnzymes->this compound

Caption: Simplified isoflavonoid biosynthetic pathway.[3][21][22]

Question: What analytical methods are best for quantifying this compound?

Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of flavonoids.[18][23]

  • Detection: A UV or Photo-Diode Array (PDA) detector is typically used for quantification.[19]

  • Identification: For unambiguous identification, coupling HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) is the gold standard, as it provides both retention time and mass-to-charge ratio information.[19][23]

References

"reducing interference in Phaseollinisoflavan antibacterial assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce interference in Phaseollinisoflavan antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for antibacterial properties?

This compound is a naturally occurring isoflavonoid compound.[1] Isoflavonoids, a class of flavonoids, are known for their potential antimicrobial activities and are investigated as possible new antibacterial agents, especially in light of increasing antibiotic resistance.[2][3] They are secondary metabolites in plants that can play a role in defense against pathogens.[4]

Q2: I am observing high background fluorescence in my assay. Could the this compound be the cause?

Yes, it is possible. Some isoflavones, particularly 7-hydroxy-5-deoxyisoflavones, are known to be fluorescent.[5] This autofluorescence can interfere with fluorescence-based antibacterial assays. The intensity and spectral characteristics of this fluorescence can be influenced by the solvent's polarity and the pH of the solution.[5][6] Plant tissues, in general, contain various autofluorescent molecules that can emit light across the visible spectrum.[7]

Q3: My this compound is precipitating in the assay medium. How can I prevent this?

Precipitation of hydrophobic compounds like many flavonoids is a common issue in aqueous assay media.[8] To address this, you can try the following:

  • Optimize Solvent Concentration: If you are using a co-solvent like DMSO to dissolve the this compound, ensure the final concentration in the assay medium is low enough to maintain solubility.

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80, at a low concentration (e.g., 0.5%) can help create a stable emulsion and prevent precipitation.[9]

  • Sonication: Briefly sonicating the microplate after adding the compound can help in its dispersion.[9]

Q4: Could my results be false positives? What are Pan-Assay Interference Compounds (PAINS)?

False positives are a known challenge in high-throughput screening of natural products.[10] Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear active in a wide variety of assays through non-specific mechanisms. Flavonoids are a class of compounds that have been associated with PAINS alerts.[9] It is crucial to perform secondary assays and counter-screens to validate any initial positive results and rule out non-specific activity.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic Autofluorescence of this compound 1. Run a compound-only control: Measure the fluorescence of this compound in the assay medium without bacteria. 2. Spectral Scan: If possible, perform a spectral scan to determine the excitation and emission maxima of the interference. 3. Change Fluorophore: Switch to a reporter dye with excitation/emission spectra that do not overlap with that of this compound. Red-shifted dyes are often a good choice as natural product autofluorescence is less common at longer wavelengths.[11]Identification of the spectral properties of the interference, allowing for the selection of a non-overlapping fluorescent probe and reduction of background signal.
Media Components Autofluorescence 1. Use Phenol Red-Free Medium: Phenol red is a known source of fluorescence. 2. Reduce Serum Concentration: Components in serum can be autofluorescent. Use the lowest possible concentration that maintains bacterial growth.[12]A decrease in background fluorescence from the assay medium itself.
Instrument Settings 1. Optimize Reader Settings: Adjust the gain and read height on your microplate reader to maximize the signal-to-noise ratio.[13] 2. Use Bottom Reading: For adherent cells or if precipitation is an issue, reading from the bottom of the plate can reduce interference from the supernatant.[11]Improved sensitivity and reduced background noise in your measurements.
Issue 2: Compound Precipitation in Wells
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Check Final Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is not exceeding a level that causes precipitation (typically <1% v/v). 2. Solubility Testing: Determine the solubility of this compound in your assay medium beforehand.[14]The compound remains in solution throughout the assay, ensuring accurate results.
Interaction with Media Components 1. Pre-warm the medium: Adding the compound to a pre-warmed medium can sometimes improve solubility. 2. Modify Media Composition: If possible, test different growth media to see if precipitation is medium-dependent.Improved solubility and prevention of precipitation.
Incorrect Plate Type 1. Use Low-Binding Plates: Hydrophobic compounds can adhere to the plastic of standard microplates. Using low-binding plates can mitigate this.Reduced loss of compound due to adsorption to the plate surface.

Quantitative Data Summary

Table 1: Autofluorescence of Different Compound Classes in Soybeans
Compound Class Excitation Wavelength (nm) Emission Range (nm) Observed Color
Hydroxycinnamic Acids405400-475Blue
Flavins and Flavonols488500-545Green
Anthocyanins488620-700Red

Data adapted from studies on soybean components, which include isoflavones.[15][16]

Table 2: Solubility of Select Flavonoids in Common Organic Solvents
Flavonoid Acetonitrile (mmol/L) Acetone (mmol/L)
Hesperetin85-
Naringenin77-
Quercetin-80
Rutin0.50-

This table provides a general reference for flavonoid solubility. The exact solubility of this compound may vary.[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Isoflavonoids

This protocol is adapted for testing the antibacterial activity of isoflavonoids like this compound, which may have limited aqueous solubility.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well sterile microplates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Tween 80 (0.5% v/v solution, sterile)

  • Resazurin solution (optional, for viability readout)

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare Microplate: Add 100 µL of sterile broth (supplemented with 0.5% Tween 80 if precipitation is a concern) to all wells of a 96-well plate.

  • Serial Dilution: Add a defined volume of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Controls: Include wells for a positive control (antibiotic), a negative control (broth only), and a solvent control (broth with the highest concentration of DMSO used).

  • Inoculation: Dilute the overnight bacterial culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in the same broth used in the plate. Add 100 µL of this inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm. If using a viability dye like resazurin, add it according to the manufacturer's instructions and measure the color change.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: this compound Stock Solution plate_prep Prepare 96-well plate with broth start->plate_prep serial_dilution Perform serial dilution of compound plate_prep->serial_dilution controls Add controls (positive, negative, solvent) serial_dilution->controls inoculation Inoculate with bacterial culture controls->inoculation incubation Incubate at optimal temperature inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination Determine Minimum Inhibitory Concentration (MIC) readout->mic_determination

Caption: Workflow for a Broth Microdilution Assay.

troubleshooting_workflow cluster_interference Investigate Interference cluster_validation Validate Results start Unexpected Assay Results check_controls 1. Check Controls (Positive, Negative, Solvent) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_controls Troubleshoot Control Conditions controls_ok->troubleshoot_controls No check_precipitation 2. Check for Precipitation controls_ok->check_precipitation Yes precipitation_present Precipitation? check_precipitation->precipitation_present address_precipitation Address Solubility Issues (e.g., add surfactant, sonicate) precipitation_present->address_precipitation Yes check_autofluorescence 3. Check for Autofluorescence precipitation_present->check_autofluorescence No address_precipitation->check_autofluorescence autofluorescence_present Autofluorescence? check_autofluorescence->autofluorescence_present address_autofluorescence Address Fluorescence Issues (e.g., change fluorophore, run controls) autofluorescence_present->address_autofluorescence Yes secondary_assay 4. Perform Secondary/Orthogonal Assay autofluorescence_present->secondary_assay No address_autofluorescence->secondary_assay pains_check 5. Check for PAINS characteristics secondary_assay->pains_check

Caption: Troubleshooting Workflow for Assay Interference.

antibacterial_mechanisms cluster_targets Bacterial Cell Targets isoflavonoid Isoflavonoid (e.g., this compound) cell_membrane Cell Membrane (Alteration of fluidity, disruption) isoflavonoid->cell_membrane dna_gyrase DNA Gyrase (Inhibition of nucleic acid synthesis) isoflavonoid->dna_gyrase energy_metabolism Energy Metabolism (Inhibition of ATP synthesis) isoflavonoid->energy_metabolism bacterial_death Bacterial Growth Inhibition / Death cell_membrane->bacterial_death Leads to dna_gyrase->bacterial_death Leads to energy_metabolism->bacterial_death Leads to

Caption: General Antibacterial Mechanisms of Isoflavonoids.

References

Technical Support Center: Quantitative Analysis of Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Phaseollinisoflavan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is a prenylated isoflavonoid.[1] It is a secondary metabolite found in plants, particularly in species of the genus Erythrina, which is used in traditional medicine.[1] Quantitative analysis is often performed on extracts from plant materials such as the stem bark of Erythrina species.

Q2: What are the primary challenges in the quantitative analysis of this compound?

The main challenges include:

  • Extraction Efficiency: Selecting an appropriate solvent and method to efficiently extract this compound from complex plant matrices.

  • Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.

  • Analyte Stability: this compound, like other isoflavonoids, may be susceptible to degradation under certain conditions of pH, light, and temperature.[2][3][4]

  • Chromatographic Resolution: Separating this compound from other structurally similar isoflavonoids present in the extract can be challenging.

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, which is crucial for accurate quantification.

Q3: Which analytical techniques are most suitable for the quantitative analysis of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.

  • HPLC-UV: A robust and widely available technique for quantification, especially when a pure standard is available. The UV spectrum of isoflavones makes them suitable for UV detection.[5][6]

  • LC-MS/MS: Offers higher sensitivity and selectivity, which is particularly advantageous for analyzing complex matrices and for identifying and quantifying analytes at low concentrations.[7][8][9]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound During Extraction

Possible Causes:

  • Inappropriate extraction solvent.

  • Insufficient extraction time or temperature.

  • Degradation of the analyte during extraction.

Solutions:

  • Solvent Selection: For isoflavonoids, polar solvents like methanol, ethanol, or acetonitrile, often mixed with water, are effective.[10] For prenylated flavonoids, less polar solvents or combinations might be necessary. A systematic evaluation of different solvent systems is recommended.

  • Extraction Method Optimization: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.

  • Protect from Degradation: Minimize exposure to high temperatures and light during extraction. Work with amber-colored glassware and consider extracting at room temperature or under controlled heating.

Issue 2: Poor Peak Shape or Resolution in HPLC

Possible Causes:

  • Inappropriate mobile phase composition or gradient.

  • Column degradation or contamination.

  • Sample overload.

Solutions:

  • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., the ratio of organic solvent to acidic water) and the gradient profile to improve separation. For isoflavones, a common mobile phase consists of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).[5]

  • Column Maintenance: Ensure the column is properly conditioned and washed after each run. If peak shape issues persist, consider replacing the column or using a guard column.

  • Sample Dilution: Inject a more diluted sample to avoid overloading the column.

Issue 3: Inconsistent or Irreproducible Results in LC-MS/MS

Possible Causes:

  • Significant matrix effects.

  • Instability of the analyte in the prepared sample.

  • Instrumental variability.

Solutions:

  • Matrix Effect Evaluation and Mitigation:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

    • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to correct for both extraction variability and matrix effects. If unavailable, a structurally similar compound can be used, but its effectiveness must be validated.

    • Sample Clean-up: Employ solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[9]

  • Sample Stability: Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of this compound under different storage conditions (e.g., -20°C, -80°C) and for different durations. Isoflavones can be unstable in alkaline conditions.[2][4]

  • System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally.

Quantitative Data

As specific quantitative data for this compound is scarce in publicly available literature, the following table presents typical validation parameters for the quantitative analysis of isoflavonoids using HPLC-based methods, which can serve as a benchmark for method development for this compound.

ParameterTypical Range for Isoflavonoid AnalysisReference
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.01 - 1 µg/mL[11]
Limit of Quantification (LOQ) 0.05 - 5 µg/mL[11]
Precision (%RSD) < 5%[5]
Accuracy (Recovery %) 95 - 105%[5]

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of this compound in Erythrina bark, based on common methods for isoflavonoid analysis. This protocol should be optimized and validated for your specific application.

Sample Preparation and Extraction
  • Grinding: Dry the Erythrina bark at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered bark into a flask.

    • Add 20 mL of 80% methanol (v/v).

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.[10]

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B. The gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Isoflavones typically have absorption maxima around 260 nm. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak identification.[5]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations.

LC-MS/MS Method
  • Chromatographic Conditions: Similar to the HPLC-UV method, but a shorter column and faster gradient may be used for higher throughput.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The optimal mode should be determined experimentally. Prenylated flavonoids have been successfully analyzed in both modes.[7]

  • MRM Transitions: Determine the specific precursor ion ([M+H]⁺ or [M-H]⁻) and product ions for this compound by infusing a standard solution into the mass spectrometer. These transitions will be used for quantification in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Erythrina Bark Sample grinding Grinding start->grinding extraction Ultrasound-Assisted Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms quantification Quantification (Calibration Curve) hplc_uv->quantification lc_msms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Tree cluster_extraction Extraction Issues cluster_chromatography Chromatographic Problems cluster_ms Mass Spectrometry Issues start Inaccurate Quantitative Results low_recovery Low Analyte Recovery? start->low_recovery poor_peak Poor Peak Shape/Resolution? start->poor_peak inconsistent_ms Inconsistent MS Signal? start->inconsistent_ms optimize_solvent Optimize Solvent System low_recovery->optimize_solvent optimize_method Optimize Extraction Method (e.g., UAE, MAE) low_recovery->optimize_method optimize_mobile_phase Optimize Mobile Phase & Gradient poor_peak->optimize_mobile_phase check_column Check/Replace Column poor_peak->check_column matrix_effect Evaluate Matrix Effects inconsistent_ms->matrix_effect use_is Use Internal Standard inconsistent_ms->use_is

Caption: Troubleshooting decision tree for quantitative analysis of this compound.

References

Validation & Comparative

Phaseollinisoflavan: A Comparative Analysis of Structure-Activity Relationships in Bioactive Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phaseollinisoflavan, a naturally occurring prenylated isoflavonoid, has garnered interest for its potential therapeutic properties. However, a comprehensive analysis of its structure-activity relationship (SAR) is hampered by a lack of extensive research on its synthetic derivatives. This guide provides a comparative analysis of this compound and its closely related bioactive isoflavonoids, leveraging available experimental data to infer key structural determinants for its anticancer and antimicrobial activities. Due to the limited availability of SAR studies specifically on this compound derivatives, this guide will draw comparisons from studies on other prenylated isoflavonoids, particularly those isolated from the genus Erythrina, to which this compound belongs.[1][2][3]

Understanding the Core Structure

The isoflavonoid scaffold, consisting of two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic C ring, is the foundation of this class of compounds. The biological activity of these molecules is significantly influenced by the type and position of various substituents on this core structure. In the case of this compound and its analogs, the presence and nature of prenyl groups, hydroxylations, and methoxylations are critical determinants of their bioactivity.

Structure-Activity Relationship (SAR) Analysis

Key Structural Features for Biological Activity

The lipophilicity conferred by prenyl groups is a crucial factor in the biological activity of these isoflavonoids. This feature is thought to enhance the interaction of the compounds with microbial cell membranes.[2]

Anticancer Activity

Table 1: Anticancer Activity of Selected Flavonoid Derivatives

CompoundDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference
Fangchinoline Derivative 4gBenzoyl group at 7-position, Nitro group at 14-positionHuman melanoma WM91.07[4]
Flavonol Derivative 6l4'-bromo substitutionHuman non-small cell lung cancer A5490.46 ± 0.02[5]
Flavonol Derivative 6k4'-chloro substitutionHuman non-small cell lung cancer A5493.14 ± 0.29[5]
GenkwaninNatural flavoneHuman MCF-7 breast cancer13.6 ± 0.3 µg/mL[6]
GenkwaninNatural flavoneHuman HepG-2 hepatocellular carcinoma22.5 ± 0.3 µg/mL[6]
GenkwaninNatural flavoneHuman HCT-116 colon cancer15.4 ± 0.5 µg/mL[6]

Note: This table includes data from related flavonoid compounds to infer potential SAR trends for this compound, due to a lack of specific data on its derivatives.

The data suggests that halogen substitutions on the B-ring of the flavonoid scaffold can significantly enhance anticancer activity. For instance, a bromo-substitution at the 4'-position of a flavonol derivative resulted in a potent IC50 value of 0.46 µM against A549 lung cancer cells.[5] Furthermore, modifications on the core structure of other complex natural products, such as the addition of benzoyl and nitro groups to fangchinoline, have also demonstrated significant anticancer efficacy.[4]

Antimicrobial Activity

The antimicrobial properties of prenylated isoflavonoids are more extensively studied. The presence of one or more prenyl groups is a recurring theme for potent activity.

Table 2: Antimicrobial Activity of Selected Prenylated Isoflavonoids and Synthetic Flavonoids

CompoundSubstitutionMicroorganismMIC (µg/mL)Reference
Erysubin FDiprenylated isoflavoneStaphylococcus aureus15.4[7]
FremontonePrenylated isoflavoneStaphylococcus aureus12.5[7]
Synthetic Tricyclic Flavonoid 5cIodine-substitutedBacillus subtilis0.12[8]
Synthetic Tricyclic Flavonoid 5cIodine-substitutedStaphylococcus aureus0.48[8]
Synthetic Tricyclic Flavonoid 5dIodine-substitutedCandida krusei3.9[8]
BrCl-FlavBromo-chloro substitutedMRSA strains0.24[9]
Brominated Chalcone 3Bromine substitutionAspergillus flavus7.81-31.25[10]

Note: This table includes data from naturally occurring prenylated isoflavonoids from Erythrina species and synthetic flavonoids to provide a comparative context for the potential antimicrobial SAR of this compound.

The data highlights the potent antimicrobial activity of prenylated isoflavonoids against various pathogens. For example, erysubin F and fremontone, isolated from Erythrina species, exhibit significant activity against Staphylococcus aureus.[7] Synthetic modifications, such as the introduction of iodine and other halogens into the flavonoid scaffold, have yielded compounds with exceptionally low MIC values against both bacteria and fungi.[8] The increased lipophilicity due to prenylation is a key factor in their mechanism of action, likely involving disruption of the microbial cell membrane.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & MTT Addition cluster_measurement Formazan Solubilization & Measurement cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 4. Treat Cells with Compound Dilutions seeding->treatment compound_prep 3. Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition solubilization 7. Solubilize Formazan Crystals mtt_addition->solubilization measurement 8. Measure Absorbance at 570 nm solubilization->measurement data_analysis Data Analysis measurement->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for determining anticancer activity.

Detailed Steps:

  • Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed the cells into 96-well microtiter plates at a specific density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against various microorganisms is typically determined using the broth microdilution method.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading compound_dilution 1. Prepare Serial Dilutions of Test Compound inoculum_prep 2. Prepare Standardized Microbial Inoculum plate_setup 3. Add Compound Dilutions to 96-well Plate inoculum_prep->plate_setup inoculation 4. Inoculate Wells with Microbial Suspension plate_setup->inoculation incubation 5. Incubate at Optimal Temperature inoculation->incubation reading 6. Visually or Spectrophotometrically Assess Growth incubation->reading mic_determination Determine MIC reading->mic_determination Lowest concentration with no visible growth

Caption: Workflow of the broth microdilution assay for determining MIC.

Detailed Steps:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).

  • MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Logical Relationships

The anticancer and antimicrobial activities of isoflavonoids are often mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanism of Action

Prenylated isoflavonoids can induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways.

Anticancer_Pathway cluster_compound This compound Analog cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Compound Prenylated Isoflavonoid PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits MAPK MAPK Pathway Compound->MAPK Inhibits NF_kB NF-κB Pathway Compound->NF_kB Inhibits Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Regulates Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Regulates Angiogenesis Inhibition of Angiogenesis NF_kB->Angiogenesis Promotes

Caption: Potential anticancer signaling pathways modulated by isoflavonoids.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of prenylated isoflavonoids is believed to be the disruption of the microbial cell membrane.

Antimicrobial_Mechanism cluster_compound This compound Analog cluster_membrane Microbial Cell Membrane cluster_effects Cellular Consequences Compound Prenylated Isoflavonoid (Lipophilic) Membrane Phospholipid Bilayer Compound->Membrane Intercalates into Permeability Increased Membrane Permeability Membrane->Permeability Leads to Leakage Leakage of Intracellular Components Permeability->Leakage Causes CellDeath Cell Death Leakage->CellDeath Results in

References

Validating the Mechanism of Action of Phaseollinisoflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isoflavonoid Phaseollinisoflavan, focusing on its antibacterial mechanism of action. It aims to offer an objective comparison with other relevant compounds, supported by available experimental data, to aid in research and development efforts.

Overview of this compound's Antibacterial Activity

This compound, a prenylated isoflavonoid, has demonstrated notable antibacterial properties, particularly against Gram-negative bacteria of the genera Xanthomonas and Achromobacter.[1][2] These bacteria are significant plant pathogens and emerging opportunistic human pathogens, respectively. The validation of this compound's mechanism of action is crucial for its potential development as a novel antimicrobial agent.

Comparative Antibacterial Potency

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against Xanthomonas spp.

CompoundSpecific Xanthomonas StrainMIC (µg/mL)Reference
This compound Xanthomonas spp.Data not available
KievitoneXanthomonas spp.>39.2 (140 µM)[2]
GenisteinXanthomonas axonopodris pv. glycines>1000[3]
KaempferolXanthomonas oryzae15.91 (EC50)[4]
QuercetinXanthomonas axonopodis pv. citri14.83 (EC50)[4]
LimoninXanthomonas sp. SK1215.62[5]
ImperatorinXanthomonas sp. SK1215.62[5]
Thyme Essential OilXanthomonas spp.7.81[6]
Carbazomycin BXanthomonas oryzae pv. oryzae8[7]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) Against Achromobacter spp.

CompoundSpecific Achromobacter StrainMIC (µg/mL)Reference
This compound Achromobacter spp.Data not available
KievitoneAchromobacter spp.>39.2 (140 µM)[2]
Piperacillin-tazobactamAchromobacter xylosoxidansMIC90: 128[8]
MeropenemAchromobacter xylosoxidansMIC90: >16[9]
ImipenemAchromobacter isolatesMIC50/90: ≤1/>8[9]
Trimethoprim-sulfamethoxazoleAchromobacter isolatesMIC50/90: 2/4[8]
CefiderocolAchromobacter isolatesMIC50/90: 0.5/1[9]

Elucidating the Mechanism of Action: A Multi-faceted Approach

The precise molecular mechanism of this compound's antibacterial action has not been fully elucidated. However, based on the known mechanisms of other flavonoids, several key pathways are likely involved.[10][11] A comprehensive validation would involve a series of experiments targeting these potential mechanisms.

General Antibacterial Mechanisms of Flavonoids

Flavonoids are known to exert their antibacterial effects through various mechanisms, including:

  • Disruption of the Cytoplasmic Membrane: Altering membrane fluidity and permeability, leading to leakage of cellular contents.[10]

  • Inhibition of Nucleic Acid Synthesis: Interfering with enzymes such as DNA gyrase and topoisomerase.[10][11]

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes and inhibiting protein translation.

  • Inhibition of Energy Metabolism: Disrupting the electron transport chain and ATP synthesis.[10]

  • Inhibition of Virulence Factors: Attenuating bacterial pathogenicity by interfering with processes like biofilm formation and toxin production.[10]

Proposed Experimental Workflow for Validating this compound's Mechanism

The following workflow outlines a logical sequence of experiments to investigate the specific mechanism of action of this compound.

experimental_workflow cluster_initial Initial Screening cluster_localization Target Localization cluster_specific Specific Target Identification A MIC Determination (Broth Microdilution) B Time-Kill Kinetics Assay A->B Determine Bactericidal/ Bacteriostatic Effect C Cellular Leakage Assays (Nucleic Acids, Proteins) B->C D Membrane Permeability Assay (e.g., SYTOX Green) B->D E Macromolecular Synthesis Inhibition (Radiolabeled Precursors) B->E F Enzyme Inhibition Assays (e.g., DNA Gyrase, ATPase) C->F If leakage is minimal D->F If membrane is compromised E->F Identify specific inhibited pathway G Transcriptomic/Proteomic Analysis F->G Confirm target and downstream effects signaling_pathways cluster_flavonoid Isoflavonoids (e.g., this compound) cluster_pathways Potential Host Cell Signaling Pathways cluster_outcomes Cellular Outcomes A This compound B NF-κB Pathway A->B Inhibition C MAPK Pathway (ERK, JNK, p38) A->C Modulation D PI3K/Akt Pathway A->D Modulation E Inflammatory Response B->E C->E F Cell Survival/Apoptosis C->F D->F

References

Research on Synergistic Effects of Phaseollinisoflavan with Known Antibiotics Remains Limited

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific studies investigating the synergistic effects of Phaseollinisoflavan with known antibiotics. While the broader class of flavonoids, to which this compound belongs, has been the subject of extensive research for their potential to enhance the efficacy of antibiotics, data directly pertaining to this compound is not currently available. This lack of specific experimental data prevents a direct comparison of its performance with other alternatives.

While direct evidence is wanting, existing research on this compound does confirm its intrinsic antibacterial properties. Studies have demonstrated its activity against various bacterial species, including Xanthomonas and Achromobacter.[1][2] Another study on a structurally related isoflavonoid isolated from Erythrina poeppigiana reported a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, highlighting the potential of this class of compounds as antibacterial agents.[1]

To understand the potential, yet unproven, synergistic mechanisms of this compound, we can look to the established activities of other flavonoids. Research in this area has identified several key pathways through which these compounds can potentiate the action of antibiotics.

Potential Mechanisms of Synergy (Based on General Flavonoid Research)

Two of the most well-documented mechanisms by which flavonoids exert synergistic effects with antibiotics are the inhibition of efflux pumps and the modulation of penicillin-binding protein 2a (PBP2a).

Efflux Pump Inhibition

Many bacteria develop resistance to antibiotics by actively pumping the drugs out of the cell using efflux pumps. Certain flavonoids have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. This mechanism is a significant area of research in overcoming multidrug resistance.

Experimental Workflow for Efflux Pump Inhibition Assay

Efflux_Pump_Inhibition_Workflow cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., MRSA) Incubation Incubate Bacteria with This compound Bacterial_Culture->Incubation Antibiotic_Solution Antibiotic Solution (Sub-MIC) Phaseollinisoflavan_Solution This compound Solution Phaseollinisoflavan_Solution->Incubation Fluorescent_Dye Fluorescent Dye (e.g., Ethidium Bromide) Add_Dye Add Fluorescent Dye Fluorescent_Dye->Add_Dye Incubation->Add_Dye Measurement Measure Fluorescence over Time Add_Dye->Measurement Plot_Data Plot Fluorescence vs. Time Measurement->Plot_Data Compare_Slopes Compare Accumulation Slopes (+/- this compound) Plot_Data->Compare_Slopes Conclusion Determine Efflux Pump Inhibition Compare_Slopes->Conclusion

Caption: Workflow for assessing efflux pump inhibition.

Modulation of Penicillin-Binding Protein 2a (PBP2a)

Methicillin-resistant Staphylococcus aureus (MRSA) owes its resistance to the production of PBP2a, which has a low affinity for β-lactam antibiotics. Some flavonoids have been found to modulate PBP2a, rendering the bacteria susceptible to these antibiotics once again. This mechanism involves the flavonoid binding to an allosteric site on PBP2a, which in turn alters the conformation of the active site, allowing the antibiotic to bind and inhibit cell wall synthesis.

Signaling Pathway for PBP2a Modulation by Flavonoids

PBP2a_Modulation This compound This compound (Hypothetical) PBP2a_Allosteric PBP2a Allosteric Site This compound->PBP2a_Allosteric Binds to PBP2a_Active PBP2a Active Site PBP2a_Allosteric->PBP2a_Active Induces Conformational Change Cell_Wall_Synthesis Cell Wall Synthesis PBP2a_Active->Cell_Wall_Synthesis Inhibits Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP2a_Active Binds to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Hypothetical PBP2a modulation by this compound.

Experimental Protocols for Synergy Testing

Should research into the synergistic effects of this compound be undertaken, the following standard experimental protocols would likely be employed:

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.

Experimental Protocol: Broth Microdilution for MIC

  • Preparation: A two-fold serial dilution of this compound and the selected antibiotic is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the agent that shows no visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Experimental Protocol: Checkerboard Assay

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and the antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is determined using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Conclusion

While the intrinsic antibacterial activity of this compound is noted, a significant gap exists in the scientific literature regarding its synergistic effects with conventional antibiotics. The potential for such interactions is plausible given the known mechanisms of other flavonoids, such as efflux pump inhibition and PBP2a modulation. However, without direct experimental evidence, any claims of synergy for this compound remain speculative. Further research, employing standard methodologies like the checkerboard assay, is necessary to elucidate the potential of this compound as a synergistic agent in antibiotic therapy. Such studies would be invaluable for the development of novel strategies to combat antimicrobial resistance.

References

A Comparative Guide to the Cytotoxicity of Phaseollinisoflavan and Other Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Phaseollinisoflavan and other prominent isoflavonoids, namely Genistein and Daidzein. The information is compiled from various preclinical studies to offer insights into their potential as anticancer agents. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective comparison.

Quantitative Cytotoxicity Data

The cytotoxic effects of isoflavonoids are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound, Genistein, and Daidzein against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

IsoflavonoidCancer Cell LineIC50 (µM)Reference
This compound (as Compound 1 from Placolobium vietnamense) HepG2 (Liver Carcinoma)8.0[1][2]
Genistein SK-OV-3 (Ovarian Carcinoma)>20 (24h), >20 (48h)[3]
BEL-7402 (Hepatocellular Carcinoma)Not reported
A549 (Lung Carcinoma)Not reported
HeLa (Cervical Carcinoma)18.47[4]
HepG-2 (Hepatocellular Carcinoma)112 (48h)[5]
MG-63 (Osteosarcoma)>100[6]
MCF-7 (Breast Cancer)47.5[7]
PC-3 (Prostate Cancer)Not reported
HT-29 (Colon Carcinoma)Not reported
Daidzein BEL-7402 (Hepatocellular Carcinoma)59.7[6]
A549 (Lung Carcinoma)>100[6]
HeLa (Cervical Carcinoma)>100[6]
HepG-2 (Hepatocellular Carcinoma)>100[6]
MG-63 (Osteosarcoma)>100[6]
MCF-7 (Breast Cancer)Weak inhibition[8]

Note: The IC50 values are highly dependent on the specific cancer cell line, exposure time, and the assay used. Direct comparison between different studies should be made with caution.

Experimental Protocols

The following is a generalized methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay used to assess cell viability and cytotoxicity.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoflavonoid to be tested. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Isoflavonoid-Induced Cytotoxicity

Isoflavonoids are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A key pathway implicated in the anticancer effects of many flavonoids is the PI3K/Akt/mTOR pathway .[9] This pathway plays a crucial role in cell survival, proliferation, and growth. Inhibition of this pathway by isoflavonoids can lead to the induction of apoptosis.

Below is a diagram illustrating the general mechanism of isoflavonoid-induced apoptosis via inhibition of the PI3K/Akt/mTOR signaling pathway.

Isoflavonoid_Apoptosis_Pathway Isoflavonoids Isoflavonoids (e.g., this compound, Genistein) PI3K PI3K Isoflavonoids->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Activates Akt->Apoptosis mTOR->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Isoflavonoid-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.

This guide highlights the cytotoxic potential of this compound and other isoflavonoids. While the available data suggests that this compound exhibits promising cytotoxic activity, further direct comparative studies are necessary to fully elucidate its potency relative to other well-characterized isoflavonoids like Genistein and Daidzein. Researchers are encouraged to conduct such studies to advance our understanding of these natural compounds in the context of cancer therapy.

References

Phaseollinisoflavan: A Comparative Analysis of its Bioactivity within the Erythrina Isoflavonoid Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of phaseollinisoflavan and other notable isoflavonoids derived from the Erythrina genus. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Introduction

Isoflavonoids from the Erythrina genus of flowering plants are a subject of growing interest in the scientific community due to their diverse and potent biological activities. Among these, this compound has demonstrated notable potential. This guide offers a comparative analysis of this compound's cytotoxic and antimicrobial activities against other prominent isoflavonoids isolated from various Erythrina species, providing a valuable resource for drug discovery and development.

Comparative Analysis of Cytotoxic Activity

Several isoflavonoids from Erythrina species have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency.

One study investigated the cytotoxic effects of isoflavonoids from Erythrina sigmoidea on a panel of nine cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes.[1][2] Among the tested compounds, 6α-hydroxyphaseollidin exhibited the most potent antiproliferative activity, with IC50 values consistently below 10 μM across all cell lines.[1][2] Sigmoidin I and sophorapterocarpan A also demonstrated notable cytotoxicity, with IC50 values generally below 50 μM.[1][2]

Another study focused on isoflavonoids from Erythrina excelsa and Erythrina senegalensis, revealing significant cytotoxicity for isoneorautenol against a range of cancer cell lines, with IC50 values as low as 2.67 μM.[3] Neobavaisoflavone, from the same study, showed more selective activity.[3]

IsoflavonoidCancer Cell LineIC50 (μM)Source Species
This compound Data Not Available--
6α-HydroxyphaseollidinCCRF-CEM3.36Erythrina sigmoidea
HepG26.44Erythrina sigmoidea
Sigmoidin ICCRF-CEM4.24Erythrina sigmoidea
MDA-MB-231-BCRP30.98Erythrina sigmoidea
Sophorapterocarpan ACCRF-CEM3.73Erythrina sigmoidea
U87MG.ΔEGFR14.81Erythrina sigmoidea
IsoneorautenolMDA-MB-237BCRP2.67Erythrina excelsa / E. senegalensis
U87MG21.84Erythrina excelsa / E. senegalensis
NeobavaisoflavoneCCRF-CEM42.93Erythrina excelsa / E. senegalensis
HCT116 (p53+/+)114.64Erythrina excelsa / E. senegalensis

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of Erythrina isoflavonoids has been demonstrated against a variety of bacterial pathogens. The minimum inhibitory concentration (MIC) is the primary measure of efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

While one study noted the antibacterial activity of this compound against Xanthomonas and Achromobacter species, specific MIC values were not provided.[4] However, data is available for the structurally related compound, phaseollidin, which has been tested against a range of bacteria.[4] Other Erythrina isoflavonoids, such as erybraedin A and alpumisoflavone from Erythrina lysistemon, have also shown potent antimicrobial effects.[4]

IsoflavonoidBacterial StrainMIC (µg/mL)Source Species
This compound Data Not Available--
PhaseollidinStaphylococcus aureus10Erythrina lysistemon
Erybraedin AStaphylococcus aureus1-600 (variable)Erythrina lysistemon
AlpumisoflavoneStaphylococcus aureus3.9 - 31Erythrina lysistemon
CoumestrolBacillus brevis4.4 (16.3 µM)Erythrina crista-galli
GenisteinBacillus brevis17.5 (64.8 µM)Erythrina crista-galli
DaidzeinBacillus brevis35.0 (137.8 µM)Erythrina crista-galli

Mechanisms of Action: Apoptosis Induction

Several Erythrina isoflavonoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.

Studies have shown that compounds like 6α-hydroxyphaseollidin, sigmoidin I, and sophorapterocarpan A trigger apoptosis through the intrinsic pathway, characterized by a loss of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production.[1][2] Furthermore, 6α-hydroxyphaseollidin has been shown to activate both initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7).[1][2]

Below is a generalized workflow for assessing isoflavonoid-induced apoptosis:

Experimental Workflow for Apoptosis Assessment start Cancer Cell Culture treat Treat with Erythrina Isoflavonoid start->treat resazurin Resazurin Assay (Cytotoxicity Screening) treat->resazurin caspase Caspase-Glo Assay (Apoptosis Induction) treat->caspase flow Flow Cytometry (MMP & ROS Analysis) treat->flow data Data Analysis resazurin->data caspase->data flow->data

Caption: Workflow for evaluating apoptosis induction by Erythrina isoflavonoids.

Signaling Pathways Modulated by Erythrina Isoflavonoids

The induction of apoptosis by Erythrina isoflavonoids is linked to the modulation of key signaling pathways that regulate cell survival and death. While research is ongoing to fully elucidate these mechanisms for each specific isoflavonoid, the available evidence points towards the involvement of pathways such as NF-κB, Akt, and p53.

Alpinumisoflavone, for instance, has been found to promote apoptotic cell death by repressing both the extracellular signal-regulated kinases/mitogen-activated protein kinase (ERK/MAPK) and the nuclear factor-κB (NF-κB) pathways.[5] The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.

The diagram below illustrates a simplified model of how an Erythrina isoflavonoid might induce apoptosis by inhibiting the NF-κB signaling pathway.

Inhibition of NF-κB Pathway by Erythrina Isoflavonoids cluster_nucleus isoflavonoid Erythrina Isoflavonoid ikk IKK isoflavonoid->ikk Inhibits apoptosis Apoptosis isoflavonoid->apoptosis Promotes ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates transcription Transcription of Anti-apoptotic Genes transcription->apoptosis Prevents nfkb_n NF-κB (in nucleus) nfkb_n->transcription

Caption: Simplified NF-κB signaling pathway and its inhibition by isoflavonoids.

Experimental Protocols

Cytotoxicity Assessment: Resazurin Reduction Assay

The resazurin reduction assay is a colorimetric method used to measure cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoflavonoid and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance of the wells using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of the isoflavonoid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.

  • Cell Treatment: Treat cells with the isoflavonoid to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

The isoflavonoids from the Erythrina genus represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. While this compound has shown promise, this comparative guide highlights that other members of this family, such as 6α-hydroxyphaseollidin and isoneorautenol, exhibit potent cytotoxic and antimicrobial activities. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular mechanisms underlying the bioactivities of these compounds. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this exciting field.

References

"confirming the antibacterial spectrum of Phaseollinisoflavan"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Phaseollinisoflavan, an isoflavonoid with known antimicrobial properties. The data presented here is intended to offer a clear, objective comparison with other isoflavonoids, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and other selected isoflavonoids is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoflavonoids against Gram-Positive Bacteria

IsoflavonoidStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis
This compound No data available12.5[1]No data available
Genistein >100[2][3]16 - >128[4]No data available
Daidzein >2048[5]No data availableNo data available
Biochanin A 64[6][7]64 - 512[6][7]No data available
Formononetin No data availableNo data available18.3[8]
Demethyltexasin No data available16 - 128[4]No data available

Table 2: Minimum Inhibitory Concentrations (MIC) of Isoflavonoids against Gram-Negative Bacteria

IsoflavonoidEscherichia coliPseudomonas aeruginosaXanthomonas spp.Achromobacter spp.
This compound No data availableNo data availableActive (No MIC data)Active (No MIC data)
Genistein Resistant (>100 µM)[9]No data availableNo data availableNo data available
Daidzein >2048[5]No data availableNo data availableNo data available
Biochanin A No data availableNo data availableNo data availableNo data available
Formononetin No data availableNo data availableNo data availableNo data available

Note: The available data on the antibacterial activity of isoflavonoids against Gram-negative bacteria is limited. Many studies indicate that isoflavonoids generally exhibit weaker activity against Gram-negative bacteria compared to Gram-positive bacteria, which is often attributed to the presence of the outer membrane in Gram-negative bacteria acting as a permeability barrier.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

  • A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

  • A stock solution of this compound or other test isoflavonoids is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

3. Broth Microdilution Assay:

  • 50 µL of the diluted bacterial inoculum is added to each well of the 96-well plate containing 50 µL of the serially diluted test compound, resulting in a final volume of 100 µL.

  • Positive control wells (containing bacterial inoculum in MHB without any test compound) and negative control wells (containing MHB only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of a compound using the broth microdilution method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardization Standardization Bacterial Culture->Standardization Inoculum Dilution Inoculum Dilution Standardization->Inoculum Dilution Inoculation Inoculation Inoculum Dilution->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Reading OD Reading Incubation->OD Reading MIC Determination MIC Determination Visual Inspection->MIC Determination OD Reading->MIC Determination

Caption: Workflow for MIC Determination.

Potential Mechanisms of Action

The antibacterial action of isoflavonoids like this compound is believed to be multifactorial. The primary mechanisms include:

  • Disruption of Cell Membrane Integrity: Isoflavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Some isoflavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Inhibition of Energy Metabolism: Interference with the bacterial electron transport chain and ATP synthesis can deprive the cell of the energy required for vital processes.

Further research is necessary to fully elucidate the specific molecular targets and mechanisms of action of this compound against a broader range of bacterial pathogens.

References

Comparative Efficacy of Phaseollinisoflavan from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the biological activity of a phytochemical derived from various plant sources is paramount. This guide provides a comparative analysis of the efficacy of Phaseollinisoflavan, a potent isoflavonoid, drawing upon available experimental data from its known botanical origins, primarily within the Leguminosae family. While direct comparative studies on this compound from different plant species are limited, this document synthesizes data from structurally related isoflavonoids found in key genera—Phaseolus, Erythrina, and Dalbergia—to offer valuable insights into its potential therapeutic applications.

Executive Summary

This compound, an isoflavan phytoalexin, has demonstrated promising antimicrobial, antioxidant, and cytotoxic activities. Its primary documented source is the common bean (Phaseolus vulgaris), with structurally similar and bioactive isoflavonoids prevalent in the genera Erythrina and Dalbergia. This guide consolidates quantitative data on the efficacy of these related compounds, outlines detailed experimental methodologies for their assessment, and visualizes the key signaling pathways potentially modulated by this compound. The presented data suggests that while Phaseolus vulgaris is a direct source, the isoflavonoids from Dalbergia and Erythrina species exhibit significant bioactivities, indicating that these genera are also valuable sources of compounds with similar therapeutic potential.

Data Presentation: Comparative Bioactivity of Isoflavonoids

To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial, antioxidant, and cytotoxic efficacy of isoflavonoids isolated from Dalbergia and Erythrina species. Data for isolated this compound from Phaseolus vulgaris is currently limited to qualitative descriptions of its antibacterial activity against Xanthomonas and Achromobacter species[1].

Table 1: Antimicrobial Activity of Isoflavonoids

Compound ClassPlant SourceTest OrganismEfficacy (MIC, µg/mL)Reference
IsoflavonesErythrina poeppigianaMethicillin-resistant Staphylococcus aureus (MRSA)1.56 - 3.13[2][3]
PterocarpanErythrina poeppigianaMethicillin-resistant Staphylococcus aureus (MRSA)12.5[4]
IsoflavanDalbergia odoriferaRalstonia solanacearumInhibition Zone: 16.62 mm[5][6]
IsoflavanoneDalbergia odoriferaRalstonia solanacearumInhibition Zone: 11.19 mm[5][6]

Table 2: Antioxidant Activity of Isoflavonoids from Dalbergia parviflora

Compound ClassAssayEfficacy (SC₅₀, µM or ORAC Value, µM TE/10µM)Reference
IsoflavonesX/XO0.25 - 0.67[7]
IsoflavansX/XO2.8 - 6.4[7]
IsoflavanoneORAC120[7]

Table 3: Cytotoxic Activity of Isoflavonoids

| Compound Class | Plant Source | Cell Line | Efficacy (IC₅₀, µM) | Reference | | :--- | :--- | :--- | :--- | | Isoflavan | Dalbergia velutina | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | 0.28 - 2.05 |[8] | | Isoflavanone | Dalbergia parviflora | KB, MCF-7, NCI-H187 | 3.5 - 5.4 µg/mL |[9] | | Isoflavone | Dalbergia stipulacea | HCT-116, HT-29, MCF-7 | 10.83 - 19.03 |[10] | | Isoflavanone | Erythrina poeppigiana | Antimalarial (Plasmodium falciparum) | 0.36 - 3.65 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key bioassays.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium and incubated. A suspension is then prepared in a saline solution and adjusted to a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis plant_source Plant Source (Phaseolus, Erythrina, Dalbergia) extraction Solvent Extraction plant_source->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC Purification chromatography->hplc antimicrobial Antimicrobial Assay (MIC Determination) hplc->antimicrobial antioxidant Antioxidant Assay (DPPH, ORAC) hplc->antioxidant cytotoxicity Cytotoxicity Assay (MTT) hplc->cytotoxicity data_quantification Quantitative Data (IC50, MIC, etc.) antimicrobial->data_quantification antioxidant->data_quantification cytotoxicity->data_quantification comparison Efficacy Comparison data_quantification->comparison

Caption: Workflow for the extraction, isolation, and bioactivity assessment of this compound.

Potential Signaling Pathways Modulated by Isoflavonoids

Emerging evidence suggests that isoflavones can modulate multiple cellular signaling pathways that are often deregulated in cancer and inflammatory diseases[7][11]. Based on studies of related isoflavonoids, this compound may exert its effects through the following pathways.

signaling_pathways cluster_pathways Potential Signaling Pathways cluster_akt PI3K/Akt/mTOR cluster_nfkb NF-κB cluster_mapk MAPK cluster_outcomes Cellular Outcomes This compound This compound akt Akt This compound->akt nfkb NF-κB This compound->nfkb mapk MAPK This compound->mapk mtor mTOR akt->mtor proliferation Cell Proliferation (Inhibition) mtor->proliferation inflammation Inflammation (Reduction) nfkb->inflammation apoptosis Apoptosis mapk->apoptosis mapk->proliferation

Caption: Potential signaling pathways modulated by this compound, leading to anticancer and anti-inflammatory effects.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and structurally related isoflavonoids from Phaseolus, Erythrina, and Dalbergia species. The quantitative data presented, although not a direct comparison of this compound from different sources, strongly indicates that these genera are rich sources of bioactive isoflavonoids with potent antimicrobial, antioxidant, and cytotoxic properties. The provided experimental protocols offer a standardized framework for future comparative studies. Further research is warranted to isolate and quantitatively assess the bioactivity of this compound from its various botanical sources to fully elucidate its therapeutic potential and to investigate its precise mechanisms of action on key signaling pathways. This will be instrumental in guiding the development of novel therapeutic agents.

References

Unveiling the Bioactivity of Phaseollinisoflavan: A Comparative Guide Based on Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the isoflavonoid phaseollinisoflavan reveals a significant correlation between its unique chemical structure and its diverse biological activities. This guide provides a comparative overview of its performance in antimicrobial, antioxidant, anti-inflammatory, and anticancer assays, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by a compilation of experimental findings from various scientific studies.

Key Bioactivities and Structure-Activity Relationship

This compound, a prenylated isoflavan, exhibits a range of biological effects primarily attributed to its distinct structural features, including the presence of a prenyl group and the arrangement of hydroxyl moieties on its flavonoid backbone. These features contribute to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

This compound has demonstrated notable antibacterial and antifungal properties. The lipophilic nature imparted by the prenyl group is believed to facilitate its interaction with and disruption of microbial cell membranes.

Table 1: Comparative Antimicrobial Activity of this compound and Related Isoflavonoids

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isoflavonoid from Erythrina poeppigianaStaphylococcus aureus12.5[1]--
ChalconesStaphylococcus aureus31.25 - 125[2]--
FlavonesStaphylococcus aureus31.25 - 125[2]--
FlavanonesStaphylococcus aureus31.25 - 125[2]--
DerroneCandida spp.7.81[3]--
Licoflavone CCandida spp.15.62[3]--
Papyriflavonol ACandida albicans25[3]--
Quercetin-3-O-rutinosidesCandida albicans16[3]--
Quercetin-3-O-rutinosidesCandida krusei32[3]--
IsoquercitrinCandida albicans, Malassezia furfur, Candida parapsilosis, Trichophyton rubrum, Trichosporon beigelii2.5 - 5.0[3]--

Note: Specific MIC values for this compound against a broader range of microbes are not extensively reported in the reviewed literature. The data for the isoflavonoid from Erythrina poeppigiana provides a relevant comparison.

Antioxidant Activity

The antioxidant capacity of isoflavonoids is often linked to their ability to donate hydrogen atoms and scavenge free radicals. The position and number of hydroxyl groups on the aromatic rings are crucial for this activity.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Structurally Related Flavonoids

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Phaseollin241.9[4]Ascorbic acid329.0[4]
8-Prenyldaidzein174.2[4]Ascorbic acid329.0[4]
4',5,7-Trihydroxy-8-prenyl isoflavone~17.3 (6.42 µg/mL)BHT~26.7 (5.88 µg/mL)
Alpinum isoflavone~28.2 (8.30 µg/mL)BHT~26.7 (5.88 µg/mL)

Note: Data for this compound is not specified; phaseollin is a structurally related pterocarpan. The IC50 values for 4',5,7-Trihydroxy-8-prenyl isoflavone and Alpinum isoflavone were converted from µg/mL for comparison.

Anti-inflammatory and Anticancer Activities

While specific quantitative data for this compound's anti-inflammatory and anticancer activities are limited, the broader class of isoflavones has been studied for these properties. Their mechanisms often involve the modulation of key signaling pathways. For instance, genistein, a well-studied isoflavone, has been shown to suppress the NF-κB pathway, a critical regulator of inflammation[5]. Flavonoids, in general, are known to modulate signaling pathways like MAPK and PI3K/Akt, which are implicated in cancer progression[6][7].

Table 3: Comparative Cytotoxic Activity of Various Flavonoids on Cancer Cell Lines

FlavonoidCell LineIC50 (µM)
MyricetinLung cancerLow µM range[8]
QuercetinMelanoma, Cervical cancerLow µM range[8]
LuteolinCervical cancer, MelanomaHigh activity[8]
TangeretinMelanoma, Lung cancerHigh activity[8]
NobiletinMelanomaHigh activity[8]
GenisteinHeLa (cervical cancer)>50 (at 20µM and 50µM, less than 20% cell death)[9]
Biochanin AHeLa (cervical cancer)>50 (at 20µM and 50µM, less than 15% cell death)[9]
NeobavaisoflavoneHeLa (cervical cancer)>50 (at 20µM and 50µM, less than 10% cell death)[9]

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table provides a general comparison with other flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are summaries of standard protocols for assessing the bioactivities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of This compound Compound->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Various concentrations of the test compound (this compound) are prepared.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.

Logical Flow of DPPH Antioxidant Assay

G DPPH DPPH Radical (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H accepts H• Antioxidant This compound (Antioxidant) Radical This compound Radical Antioxidant->Radical donates H•

Caption: Reaction mechanism of the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and, conversely, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Workflow of the MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed Cancer Cells B Compound Treatment A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Signaling Pathway Modulation

The biological activities of flavonoids are often mediated by their interaction with intracellular signaling pathways. While specific pathways modulated by this compound require further investigation, flavonoids are known to influence key cascades involved in inflammation and cancer.

Potential Anti-inflammatory Signaling Pathway

Flavonoids can inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is typically activated by stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Flavonoids

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) Nucleus->Inflammation activates Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibition? Flavonoids->NFkB inhibition?

Caption: Potential inhibition of the NF-κB pathway by flavonoids.

Conclusion

This compound's chemical structure, particularly its prenyl group, is a key determinant of its bioactivity. While existing data highlights its antimicrobial potential, further quantitative studies are needed to fully elucidate its comparative efficacy in antioxidant, anti-inflammatory, and anticancer applications. The provided experimental frameworks offer a basis for such future investigations. A deeper understanding of its interaction with cellular signaling pathways will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to build upon in their exploration of this promising natural compound.

References

"comparative study of Phaseollinisoflavan and other phytoalexins"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Phaseollinisoflavan and Other Phytoalexins: Performance, Mechanisms, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound and other notable phytoalexins, focusing on their antimicrobial performance, underlying signaling pathways, and the experimental protocols used for their evaluation. Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1][2][3] Among these, isoflavonoids, such as this compound, represent a significant class with potent biological activities.[4]

Comparative Antimicrobial Activity of Phytoalexins

The efficacy of phytoalexins against various pathogens is a key area of research. The following tables summarize the available quantitative data on the antimicrobial activity of this compound and other selected phytoalexins.

Table 1: Antibacterial Activity of Selected Isoflavonoid Phytoalexins

PhytoalexinTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundXanthomonas spp., Achromobacter spp.Strong Inhibition (qualitative)[5][6][7]
Staphylococcus aureus (13 strains)12.5 µg/mL[5]
KievitoneXanthomonas spp., Achromobacter spp.Strong Inhibition (qualitative)[5][6][7]
CoumestrolPseudomonas glycineaInhibited bacterial colonization[5]
DaidzeinPseudomonas glycineaMajor phytoalexin accumulated[5]
Genistein--[5][6]

Table 2: Antifungal Activity of Selected Isoflavonoid Phytoalexins

PhytoalexinTarget FungiED50 (Inhibition of Radial Growth)Reference
This compoundRhizoctonia solani27 µg/mL[8]
PhaseollinRhizoctonia solani18 µg/mL[8]
KievitoneRhizoctonia solani36 µg/mL[8]
PhaseollidinRhizoctonia solani20 µg/mL[8]
LuteolinColletotrichum sublineolumStronger inhibition than Apigenin[9]
ApigeninColletotrichum sublineolumWeaker inhibition than Luteolin[9]
NaringeninPenicillium citrophthoraMost effective alongside Hesperetin[5]
HesperetinPenicillium citrophthoraMost effective alongside Naringenin[5]

Signaling Pathways in Phytoalexin Biosynthesis

The production of phytoalexins is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of intracellular signaling events.

General Phytoalexin Induction Signaling Pathway

Pathogen recognition by plant cell receptors leads to the activation of downstream signaling cascades, including mitogen-activated protein kinase (MAPK) pathways and the production of reactive oxygen species (ROS).[2][10][11] These signals converge to activate transcription factors, which in turn induce the expression of genes encoding enzymes for phytoalexin biosynthesis. Phytohormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene play crucial roles in modulating these signaling pathways.[1][10][11]

Phytoalexin_Signaling cluster_perception Pathogen Recognition cluster_transduction Signal Transduction cluster_response Cellular Response Pathogen/Elicitor Pathogen/Elicitor Receptor Receptor Pathogen/Elicitor->Receptor Binding MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Production ROS Production Receptor->ROS_Production Phytohormone_Signaling Phytohormone Signaling (JA, SA, Ethylene) Receptor->Phytohormone_Signaling Transcription_Factors Transcription Factors (e.g., WRKY33) MAPK_Cascade->Transcription_Factors ROS_Production->Transcription_Factors Phytohormone_Signaling->Transcription_Factors Biosynthesis_Genes Phytoalexin Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Activation Phytoalexin_Accumulation Phytoalexin_Accumulation Biosynthesis_Genes->Phytoalexin_Accumulation Enzyme Synthesis Isoflavonoid_Biosynthesis Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Other_Isoflavonoids Further modifications lead to This compound and others Genistein->Other_Isoflavonoids Phytoalexin_Workflow Induction 1. Phytoalexin Induction (Pathogen or Elicitor Treatment) Extraction 2. Extraction from Plant Tissue Induction->Extraction Purification 3. Purification (Optional) (e.g., TLC, Column Chromatography) Extraction->Purification Quantification 4. Identification & Quantification (HPLC, GC-MS, Spectrophotometry) Extraction->Quantification Direct Analysis Purification->Quantification Bioassays 5. Biological Activity Assays (e.g., MIC, Antifungal Assays) Quantification->Bioassays

References

Safety Operating Guide

Essential Guide to Phaseollinisoflavan Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling Phaseollinisoflavan, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or glasses, a lab coat, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be segregated from general laboratory waste.

    • Label a dedicated, leak-proof waste container clearly as "Hazardous Chemical Waste: this compound" or with a similar designation that complies with your institution's and local regulations.

  • Waste Collection:

    • For solid waste, such as powder or contaminated solids, carefully sweep or transfer the material into the designated hazardous waste container. Avoid generating dust.

    • For liquid waste, pour directly into the designated liquid hazardous waste container. Do not mix with incompatible chemicals.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, particularly oxidizing agents.

  • Final Disposal:

    • Dispose of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Crucially, do not dispose of this compound down the drain or in the regular trash. Based on data for the related compound Flavone, it is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1][2].

Chemical and Physical Properties

The following table summarizes the known properties of this compound and the related compound Flavone. This data is provided for informational purposes to aid in risk assessment and handling.

PropertyThis compoundFlavone
Molecular Formula C₂₀H₂₀O₄[3]C₁₅H₁₀O₂
Appearance Not specifiedWhite Powder Solid[1]
Odor Not specifiedOdorless[1]
Melting Point Not specified95 - 98 °C / 203 - 208.4 °F[1]
Aquatic Toxicity Data not availableToxic to aquatic life[2]

Experimental Protocols and Safety Considerations

When designing experiments involving this compound, it is imperative to incorporate waste disposal into the protocol from the outset. All personnel handling the compound must be trained on its potential hazards and the proper disposal procedures. In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed container for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated ppe Contaminated PPE (gloves, etc.) is_contaminated->ppe Yes labware Contaminated Labware (pipettes, vials) is_contaminated->labware Yes solutions Aqueous/Solvent Solutions is_contaminated->solutions Yes solid_waste Unused Solid Compound is_contaminated->solid_waste Yes segregate Segregate as Hazardous Waste is_contaminated->segregate Yes ppe->segregate labware->segregate solutions->segregate solid_waste->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in a Designated, Secure Area container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs end Disposal Complete ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phaseollinisoflavan

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Phaseollinisoflavan. It includes detailed operational and disposal plans, experimental protocols, and visualizations to ensure safe and effective handling in the laboratory.

Essential Safety and Logistical Information

Proper handling of any chemical substance is paramount to ensure laboratory safety. The following guidelines are based on the safety data sheet for Flavone, a structurally related compound, and general best practices for handling flavonoids.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

Equipment Specification Purpose
Eye Protection Chemical safety gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or if dust is generated.

Operational Plan

  • Preparation of Work Area : Ensure a clean and well-ventilated workspace. A chemical fume hood is recommended, especially when working with the powdered form of the compound.

  • Weighing : Handle the solid compound carefully to minimize dust generation. Use a microbalance with a draft shield for accurate weighing.

  • Solution Preparation :

    • Based on general practices for flavonoids, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

    • To prepare a stock solution, dissolve a known weight of this compound in a small amount of the chosen solvent.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Bring the solution to the final desired volume with the solvent.

  • Storage :

    • Solid Form : Store in a tightly sealed container in a cool, dry, and dark place.

    • Stock Solution : Store in a tightly sealed, light-protected container (e.g., amber vial) at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Compound : Dispose of as chemical waste. Do not discard down the drain.

  • Contaminated Materials : Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be placed in a designated chemical waste container.

  • Solutions : Collect all waste solutions containing this compound in a sealed, properly labeled waste container for disposal by a licensed waste disposal company.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum : Dilute the bacterial culture in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions :

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls :

    • Positive Control : A well containing MHB and the bacterial inoculum (no this compound).

    • Negative Control : A well containing MHB only (no bacteria or this compound).

    • Solvent Control : A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the dilutions.

  • Incubation : Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in Plants

This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. Its biosynthesis is part of the broader isoflavonoid pathway, which is a branch of the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the production of isoflavonoids, from which this compound is derived.

Biosynthesis_of_Isoflavonoids Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin Genistein Genistein Naringenin->Genistein Daidzein Daidzein Naringenin->Daidzein Isoflavonoid_derivatives Isoflavonoid_derivatives Genistein->Isoflavonoid_derivatives Daidzein->Isoflavonoid_derivatives This compound This compound Isoflavonoid_derivatives->this compound

Biosynthesis of Isoflavonoids

Proposed Antibacterial Mechanism of Action of Flavonoids

The antibacterial activity of flavonoids, including this compound, is often attributed to their ability to disrupt bacterial cellular processes. A key mechanism is the damage to the bacterial cell membrane, leading to a cascade of events that inhibit growth and can lead to cell death.

Antibacterial_Mechanism This compound This compound Bacterial_Cell_Membrane Bacterial_Cell_Membrane This compound->Bacterial_Cell_Membrane Membrane_Disruption Membrane_Disruption Bacterial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Inhibition_of_Cellular_Respiration Inhibition_of_Cellular_Respiration Membrane_Disruption->Inhibition_of_Cellular_Respiration Inhibition_of_Enzyme_Activity Inhibition_of_Enzyme_Activity Membrane_Disruption->Inhibition_of_Enzyme_Activity Inhibition_of_Nucleic_Acid_Synthesis Inhibition_of_Nucleic_Acid_Synthesis Membrane_Disruption->Inhibition_of_Nucleic_Acid_Synthesis Leakage_of_Cellular_Contents Leakage_of_Cellular_Contents Increased_Permeability->Leakage_of_Cellular_Contents Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Leakage_of_Cellular_Contents->Bacterial_Growth_Inhibition Inhibition_of_Cellular_Respiration->Bacterial_Growth_Inhibition Inhibition_of_Enzyme_Activity->Bacterial_Growth_Inhibition Inhibition_of_Nucleic_Acid_Synthesis->Bacterial_Growth_Inhibition Cell_Death Cell_Death Bacterial_Growth_Inhibition->Cell_Death

Proposed Antibacterial Mechanism

Experimental Workflow for Handling this compound

The following workflow diagram provides a step-by-step guide for the safe and effective handling of this compound in a laboratory setting.

Experimental_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Stock_Solution Prepare Stock Solution in Appropriate Solvent Weigh_Compound->Prepare_Stock_Solution Perform_Experiment Perform Experiment (e.g., Antibacterial Assay) Prepare_Stock_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_of_Waste Dispose of Chemical Waste Properly Decontaminate_Workspace->Dispose_of_Waste End End Dispose_of_Waste->End

Experimental Workflow

×

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Phaseollinisoflavan
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Phaseollinisoflavan

体外研究产品的免责声明和信息

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